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  • Product: 2-Bromo-3-chloro-6-hydroxybenzonitrile
  • CAS: 1934463-16-7

Core Science & Biosynthesis

Foundational

2-Bromo-3-chloro-6-hydroxybenzonitrile physical and chemical properties

An In-depth Technical Guide to 2-Bromo-3-chloro-6-hydroxybenzonitrile Introduction and Scope 2-Bromo-3-chloro-6-hydroxybenzonitrile is a halogenated aromatic compound of significant interest in medicinal chemistry and or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Bromo-3-chloro-6-hydroxybenzonitrile

Introduction and Scope

2-Bromo-3-chloro-6-hydroxybenzonitrile is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring electron-withdrawing bromo, chloro, and cyano groups alongside a phenolic hydroxyl group, imparts a distinct electronic and steric profile. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective application in a laboratory setting.

The strategic placement of reactive sites—the phenolic hydroxyl group for etherification or esterification, the aromatic ring for further substitution, and the nitrile group for hydrolysis or reduction—makes it a versatile scaffold for the synthesis of more complex molecules and potential pharmaceutical intermediates. Understanding its fundamental properties is paramount to leveraging its synthetic potential.

Caption: Chemical structure of 2-Bromo-3-chloro-6-hydroxybenzonitrile.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. These parameters are critical for designing synthetic protocols, purification strategies, and formulation studies.

Core Identifiers and Properties

A summary of the key identifiers and physical properties for 2-Bromo-3-chloro-6-hydroxybenzonitrile is presented below. Due to the compound's specific substitution pattern, experimental data is limited. Therefore, some properties are estimated based on structurally similar compounds and computational models.

PropertyValueSource
CAS Number 1934463-16-7[1]
Molecular Formula C₇H₃BrClNO[1][2]
Molecular Weight 232.46 g/mol [1][2]
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Solubility Low solubility in water; Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.Inferred from similar compounds[3]
pKa ~5.5 - 7.5 (Predicted)The acidity of the phenolic proton is significantly increased by the three electron-withdrawing groups (Br, Cl, CN). For comparison, 2-bromo-6-cyanophenol has a predicted pKa of 5.63[4].
Structural and Electronic Considerations

The molecule's properties are a direct consequence of its structure:

  • Acidity : The phenolic hydroxyl group is the most acidic site. The presence of three electron-withdrawing groups (EWG) on the aromatic ring—bromo, chloro, and nitrile—stabilizes the corresponding phenoxide anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa) compared to phenol (pKa ≈ 10).

  • Reactivity of the Aromatic Ring : The high degree of substitution with EWGs deactivates the ring towards electrophilic aromatic substitution. Conversely, it may be susceptible to nucleophilic aromatic substitution under certain conditions, potentially displacing one of the halogen atoms.

  • Nitrile Group Chemistry : The cyano group is a versatile functional handle. It can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to an amine.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Bromo-3-chloro-6-hydroxybenzonitrile. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to be simple, showing two primary signals:

    • A singlet for the phenolic hydroxyl proton (-OH). Its chemical shift will be concentration-dependent and can range from δ 5-10 ppm. This peak will exchange with D₂O.

    • Two doublets in the aromatic region (approximately δ 7.0-8.0 ppm) corresponding to the two coupled aromatic protons. The coupling constant (J-value) will be typical for ortho-coupling. The exact chemical shifts are influenced by the electronic effects of the substituents.

  • ¹³C NMR : The carbon NMR spectrum will provide key structural information:

    • The nitrile carbon (C≡N) will appear as a characteristic signal around δ 115-120 ppm.

    • Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group will be the most downfield, while carbons attached to the halogens will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the key functional groups:

  • O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C≡N Stretch : A sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the nitrile group.

  • C=C Stretch : Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-Br and C-Cl Stretches : These will be found in the fingerprint region, typically below 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

  • Molecular Ion Peak (M⁺) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This will result in a cluster of peaks around m/z 231, 233, and 235, confirming the elemental composition.

Synthesis and Reactivity

General Synthetic Approach

While a specific, published synthesis for 2-Bromo-3-chloro-6-hydroxybenzonitrile was not found, a plausible synthetic route can be devised from commercially available precursors. A common strategy involves the multi-step functionalization of a simpler phenol or benzonitrile derivative. For example, a potential pathway could involve the selective halogenation of a substituted hydroxybenzonitrile.

A general workflow for the synthesis and purification of a related compound, 2-bromo-5-hydroxybenzonitrile, involves the bromination of 3-hydroxybenzonitrile using N-Bromosuccinimide, followed by purification via column chromatography. A similar logic could be applied, starting from a suitably chlorinated precursor.

G start Starting Material (e.g., 3-Chloro-6-hydroxybenzonitrile) reaction Halogenation Reaction (e.g., with NBS or Br2/FeBr3) start->reaction workup Aqueous Workup (Wash with water, brine) reaction->workup drying Drying (Anhydrous Na2SO4 or MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification final_product Pure 2-Bromo-3-chloro-6-hydroxybenzonitrile purification->final_product

Caption: A generalized workflow for the synthesis and purification of a substituted hydroxybenzonitrile.

Chemical Stability and Storage
  • Stability : The compound is expected to be stable under normal laboratory conditions. However, phenols can be susceptible to air oxidation over time, which may lead to discoloration.

  • Storage : It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.

Safety and Handling

Hazard Identification

Based on analogous compounds, the potential hazards include:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[3][7]

  • Irritation : Causes skin and serious eye irritation.[3]

  • Respiratory Irritation : May cause respiratory irritation.[3]

Recommended Handling Procedures

All work with this compound should be conducted in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Handling : Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][6]

  • First Aid :

    • Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

    • Ingestion : Rinse mouth with water and seek immediate medical attention.[6]

Conclusion

2-Bromo-3-chloro-6-hydroxybenzonitrile is a highly functionalized aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. Its properties are defined by the interplay of its three electron-withdrawing substituents and the phenolic hydroxyl group. While experimental data on this specific isomer is sparse, a robust understanding of its physicochemical properties, spectroscopic characteristics, and reactivity can be extrapolated from fundamental chemical principles and data on closely related analogues. Adherence to strict safety protocols is essential when handling this compound. This guide serves as a foundational resource for researchers embarking on work involving this versatile molecule.

References

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet for a related compound.
  • 001화학. CAS No. 1934463-16-7, 2-Bromo-3-chloro-6-hydroxybenzonitrile.
  • MilliporeSigma. Product Information for 2-Bromo-3-hydroxybenzonitrile.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 4-Bromo-2-chlorobenzonitrile.
  • Tokyo Chemical Industry. (2025, October 29). Safety Data Sheet for 4-Bromo-3-methylbenzonitrile.
  • TCI Chemicals. (2025, October 29). Safety Data Sheet for 2-Bromo-6-fluorobenzonitrile.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related toxic benzonitrile.
  • Molport. 3-bromo-2-chloro-6-hydroxybenzonitrile Information.
  • PubChem. Data for 2-Bromo-3-hydroxybenzonitrile (CID 22406175).
  • PubChem. Data for 6-Bromo-3-chloro-2-hydroxybenzonitrile (CID 122237246).
  • Key Organics. Product Page for 2-Bromo-3-hydroxybenzonitrile.
  • ChemicalBook. Data for 2-bromo-6-chloro-benzonitrile.
  • Nanjing Finechem Holding Co.,Limited. Product Information for 2-Bromo-3-Hydroxybenzonitrile.
  • ChemicalBook. Synthesis of 2-broMo-4-hydroxybenzonitrile.
  • BLD Pharm. Product Information for 3-Bromo-2-chloro-6-hydroxybenzonitrile.
  • ChemicalBook. ¹H NMR Spectrum for 3-BROMO-2-HYDROXYBENZONITRILE.
  • BenchChem. Technical Guide for 2-Bromo-5-hydroxybenzonitrile.
  • The Royal Society of Chemistry. Electronic Supporting Information on NMR Analysis.
  • Reich, H. Organic Chemistry Data - NMR Spectroscopy Collection. University of Wisconsin.
  • Sigma-Aldrich. Product Information for 2-Bromo-6-hydroxybenzonitrile.
  • ChemicalBook. ¹H NMR Spectrum for 3-BROMO-4-HYDROXYBENZONITRILE.
  • ChemicalBook. Data for 2-Bromo-3-hydroxy-6-(trifluoromethyl)benzonitrile.
  • Advanced ChemBlocks Inc. Product Information for 2-Bromo-3-hydroxybenzonitrile.
  • PubChem. Data for 2-Bromo-6-hydroxybenzonitrile (CID 21893708).
  • ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone.
  • BLD Pharm. Product Information for 2-Bromo-3-hydroxybenzonitrile.
  • Williams, R. (2022, April 7). pKa Data Compilation.
  • Frontiers. Table S1. pKa values of phenols converted to debranones.

Sources

Exploratory

Thermodynamic Stability of 2-Bromo-3-chloro-6-hydroxybenzonitrile in Solution: A Framework for Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Bromo-3-chloro-6-hydroxybenzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Bromo-3-chloro-6-hydroxybenzonitrile in solution. Given the novelty of this specific molecule and the absence of direct empirical data in publicly accessible literature, this document outlines a robust, first-principles approach. We will combine theoretical considerations, predictive computational modeling, and a rigorous experimental design to establish a thorough understanding of the compound's stability profile. This approach is designed to be self-validating and to provide the high-quality data required for applications in drug development and other scientific research.

Introduction and Theoretical Considerations

2-Bromo-3-chloro-6-hydroxybenzonitrile is a polysubstituted aromatic compound. Its stability in solution is not only of academic interest but also a critical parameter for its potential applications, influencing its shelf-life, formulation, and in-vivo behavior. The thermodynamic stability of this molecule is governed by the interplay of its functional groups, the nature of the solvent, and external environmental factors.

The key structural features influencing its stability are:

  • The Benzonitrile Group: The nitrile (-C≡N) group is susceptible to hydrolysis, which can be catalyzed by acid or base, to form a primary amide (benzamide) and subsequently a carboxylic acid (benzoic acid).[1]

  • Halogen Substituents (Br and Cl): The bromo and chloro groups are electron-withdrawing and can influence the reactivity of the aromatic ring and the nitrile group. Their position on the ring is crucial. Generally, halogenated aromatic compounds can undergo dehalogenation under certain conditions, although this is less common than nitrile hydrolysis for benzonitriles. The relative stability of C-Br versus C-Cl bonds can also be a factor, with C-Br bonds typically being weaker.

  • The Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated in basic solutions to form a phenoxide ion. This can significantly alter the electron density of the aromatic ring and potentially influence the rate of hydrolysis of the nitrile group.

Solvent Effects: The choice of solvent is critical. Polar protic solvents (e.g., water, alcohols) can participate in degradation reactions, particularly hydrolysis. Aprotic solvents, both polar and non-polar, will influence stability differently based on their ability to solvate the molecule and any reactive intermediates.[2] Some chlorinated solvents have been observed to stabilize certain organic compounds, potentially due to trace amounts of acid.[3][4]

Predictive Analysis of Stability via Computational Chemistry

In the absence of experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the thermodynamic stability of 2-Bromo-3-chloro-6-hydroxybenzonitrile and its potential degradation products.[5][6][7][8][9] By calculating the Gibbs free energy (ΔG) of the parent molecule and its likely degradation products, we can predict the spontaneity of potential degradation reactions.

Computational Workflow Protocol
  • Molecule Building and Optimization:

    • Construct the 3D structures of 2-Bromo-3-chloro-6-hydroxybenzonitrile and its putative degradation products (e.g., the corresponding benzamide and benzoic acid derivatives).

    • Perform geometry optimization for each molecule using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).[7][9]

  • Frequency Calculations:

    • Perform frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

    • These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Solvation Modeling:

    • To simulate the solution environment, apply a continuum solvation model (e.g., SMD or PCM) corresponding to the solvent of interest (e.g., water, ethanol).[9]

  • Gibbs Free Energy Calculation:

    • Calculate the Gibbs free energy (G) for each species in the chosen solvent.

  • Reaction Energetics:

    • Calculate the change in Gibbs free energy (ΔG_rxn) for each potential degradation reaction (e.g., nitrile hydrolysis). A negative ΔG_rxn suggests a thermodynamically favorable (spontaneous) reaction.

Computational_Workflow cluster_0 Structure Preparation cluster_1 DFT Calculations cluster_2 Thermodynamic Analysis Build_Parent Build 3D Structure of 2-Bromo-3-chloro-6-hydroxybenzonitrile Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Build_Parent->Geom_Opt Build_Degradants Build 3D Structures of Potential Degradants Build_Degradants->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minima, Get ZPVE) Geom_Opt->Freq_Calc Solvation Continuum Solvation Model (e.g., SMD, PCM) Freq_Calc->Solvation Gibbs_Energy Calculate Gibbs Free Energy (G) for all species Solvation->Gibbs_Energy Reaction_dG Calculate ΔG_rxn for Degradation Pathways Gibbs_Energy->Reaction_dG Predict_Stability Predict Thermodynamic Feasibility Reaction_dG->Predict_Stability

Caption: Computational workflow for predicting thermodynamic stability.

Experimental Determination of Stability

A forced degradation study using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection is the gold standard for assessing the stability of a small molecule in solution. This approach allows for the quantification of the parent compound over time and the identification of degradation products.

Materials and Reagents
  • 2-Bromo-3-chloro-6-hydroxybenzonitrile (high purity)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Buffers (e.g., phosphate, acetate) for pH control

  • Acids (Hydrochloric acid, Sulfuric acid)

  • Bases (Sodium hydroxide, Potassium hydroxide)

  • Oxidizing agent (Hydrogen peroxide)

  • High-purity water (Milli-Q or equivalent)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (e.g., in Acetonitrile) Stress_Solutions Prepare Stress Solutions: Acidic, Basic, Neutral, Oxidative, Photolytic, Thermal Stock_Solution->Stress_Solutions Incubate Incubate Samples under Controlled Conditions Stress_Solutions->Incubate Time_Points Sample at Defined Time Points (t=0, 2, 4, 8, 24h...) Incubate->Time_Points Quench Quench Reaction (if necessary) Time_Points->Quench HPLC_Analysis HPLC-UV/MS Analysis Quench->HPLC_Analysis Quantify Quantify Parent Compound (Peak Area vs. Time) HPLC_Analysis->Quantify Identify Identify Degradants (Mass Spectrometry) HPLC_Analysis->Identify Kinetics Determine Degradation Kinetics (e.g., Half-life, Rate Constant) Quantify->Kinetics Pathway Propose Degradation Pathway Identify->Pathway

Caption: Experimental workflow for forced degradation studies.

Detailed Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of 2-Bromo-3-chloro-6-hydroxybenzonitrile at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.

  • Preparation of Stress Samples: For each condition, dilute the stock solution with the stressor solution to a final concentration of approximately 50-100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Neutral Hydrolysis: High-purity water.

    • Oxidative Degradation: 3% H₂O₂ in water.

    • Thermal Degradation: Incubate the neutral solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic Degradation: Expose the neutral solution to a controlled light source (e.g., ICH-compliant photostability chamber). A control sample should be wrapped in aluminum foil.

  • Incubation and Sampling: Incubate all solutions at a controlled temperature (e.g., 40°C, except for thermal stress). Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC system.

    • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Use a UV detector to quantify the parent compound.

    • Use a mass spectrometer (e.g., ESI-QTOF) to obtain accurate mass data for the parent compound and any new peaks that appear, which are potential degradation products.

Data Presentation and Interpretation

The quantitative data from the forced degradation study should be summarized in a clear and concise table.

Table 1: Summary of Forced Degradation Results for 2-Bromo-3-chloro-6-hydroxybenzonitrile

Stress ConditionIncubation Time (hours)% Parent Compound RemainingNumber of Degradants DetectedMajor Degradant m/z
0.1 M HCl 01000N/A
24
48
0.1 M NaOH 01000N/A
2
8
Water (Neutral) 01000N/A
48
3% H₂O₂ 01000N/A
24
Thermal (60°C) 01000N/A
48
Photolytic 01000N/A
24
Interpretation of Results
  • Stability Profile: The rate of disappearance of the parent peak under different conditions will define the stability profile of the molecule. For example, rapid degradation in 0.1 M NaOH would indicate lability to basic hydrolysis.

  • Degradation Kinetics: By plotting the natural logarithm of the concentration of the parent compound versus time, the degradation rate constant (k) can be determined. The half-life (t₁/₂) can then be calculated as 0.693/k.

  • Identification of Degradants: The accurate mass data from the MS analysis will allow for the determination of the elemental composition of the degradation products. This, combined with knowledge of common degradation pathways for benzonitriles, will facilitate the structural elucidation of the degradants. For instance, an increase in mass of 18 Da (H₂O) would strongly suggest hydrolysis of the nitrile to the amide.

Conclusion

Determining the thermodynamic stability of a novel compound like 2-Bromo-3-chloro-6-hydroxybenzonitrile requires a systematic and multi-faceted approach. By integrating theoretical predictions from computational chemistry with the empirical evidence from a well-designed forced degradation study, researchers can build a comprehensive and reliable stability profile. This guide provides the necessary framework to execute such a study, ensuring scientific integrity and generating the high-quality data essential for informed decision-making in drug development and other research endeavors.

References

  • DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. The University of Texas at Austin. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics - ACS Publications. [Link]

  • Efficient biodegradation of dihalogenated benzonitrile herbicides by recombinant Escherichia coli harboring nitrile hydratase-amidase pathway. ResearchGate. [Link]

  • Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. PubMed. [Link]

  • [Spoiler] AAMC FL3 C/P #9. Reddit. [Link]

  • Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Royal Society of Chemistry. [Link]

  • Possible reason for enhanced stability in chlorinated solvents? ResearchGate. [Link]

  • Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics. [Link]

  • Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Degradation Kinetics and Pathways of Haloacetonitriles by the UV/Persulfate Process. ResearchGate. [Link]

  • Benzonitrile Degradation Pathway. EAWAG BBD/PPS. [Link]

  • Experimental approaches to evaluate the thermodynamics of protein-drug interactions. SciELO. [Link]

  • 2-Bromo-3-hydroxybenzonitrile. PubChem. [Link]

  • Substituent effects on the stability of extended benzylic carbocations: A computational study of conjugation. ResearchGate. [Link]

  • 2-Bromo-3-chloronitrobenzene. PubChem. [Link]

  • Single-molecule technique to explain thermodynamic behavior of complex biomolecular systems. University of Barcelona. [Link]

  • Measuring Thermodynamic Stability. Chemistry Stack Exchange. [Link]

  • The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. PubMed. [Link]

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. ACS Publications. [Link]

  • A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. The Royal Society of Chemistry. [Link]

  • Stability/Reactivity/Selectivity Principles Why: Chlorine is more reactive the bromine because chlorine radical is less stable. University of St. Thomas. [Link]

  • 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes. ResearchGate. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]

  • o-BROMOPHENOL. Organic Syntheses. [Link]

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Foundational

A Deep Dive into the Solubility of 2-Bromo-3-chloro-6-hydroxybenzonitrile in Polar Aprotic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Discovery In the realm of pharmaceutical sciences, the journey of a potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the molecule's solubility. For an active pharmaceutical ingredient (API) to be effective, it must first be successfully formulated into a stable and bioavailable dosage form. This necessitates a thorough understanding of its solubility profile in various solvent systems. 2-Bromo-3-chloro-6-hydroxybenzonitrile, a substituted benzonitrile, represents a class of compounds with significant potential in medicinal chemistry. Its halogenated and phenolic structure suggests a complex interplay of intermolecular forces that dictate its solubility. This guide provides a comprehensive exploration of the solubility of 2-Bromo-3-chloro-6-hydroxybenzonitrile in polar aprotic solvents, offering both theoretical insights and practical methodologies for its determination. A deep understanding of these principles is paramount for optimizing reaction conditions, purification processes, and ultimately, the formulation of novel therapeutics.

Understanding the Molecular Landscape: Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the fundamental principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules.[1] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[2] For 2-Bromo-3-chloro-6-hydroxybenzonitrile, its solubility in polar aprotic solvents is a nuanced interplay of its structural features:

  • The Aromatic Ring: The benzene ring itself is nonpolar and contributes to hydrophobic character.

  • The Nitrile Group (-CN): The cyano group is strongly polar and can act as a hydrogen bond acceptor.

  • The Hydroxyl Group (-OH): The hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor.[3] This significantly enhances its potential for interaction with polar solvents.

  • The Halogen Atoms (Br and Cl): The bromine and chlorine atoms are electronegative and contribute to the molecule's overall polarity through dipole-dipole interactions. They can also participate in weaker halogen bonding.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone, are characterized by their high dielectric constants and the absence of acidic protons.[4] They can act as hydrogen bond acceptors but not donors. The solubility of 2-Bromo-3-chloro-6-hydroxybenzonitrile in these solvents will be influenced by:

  • Dipole-Dipole Interactions: The polar nature of both the solute and the solvent will lead to significant dipole-dipole attractions.

  • Hydrogen Bonding: The hydroxyl group of the solute can form strong hydrogen bonds with the oxygen or nitrogen atoms of the polar aprotic solvent molecules (which act as hydrogen bond acceptors).

  • Dispersion Forces: London dispersion forces will also be present between all molecules.

The overall solubility will depend on the balance of these forces. For instance, DMSO and DMF are highly polar and excellent hydrogen bond acceptors, suggesting they would be good solvents for this compound.[1] Acetonitrile, while polar, is a weaker hydrogen bond acceptor, which might result in lower solubility.[5][6]

A Framework for Discovery: Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for determining the solubility of 2-Bromo-3-chloro-6-hydroxybenzonitrile. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[7]

Experimental Workflow: Equilibrium Shake-Flask Method

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess 2-Bromo-3-chloro-6-hydroxybenzonitrile prep_solvent Add known volume of polar aprotic solvent prep_solute->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibrate Agitate at constant temperature (e.g., 25°C, 37°C) for 24-72 hours prep_vial->equilibrate centrifuge Centrifuge to settle undissolved solid equilibrate->centrifuge filter Filter supernatant through 0.45 µm syringe filter dilute Dilute aliquot of filtrate filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL or mol/L) analyze->calculate

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-Bromo-3-chloro-6-hydroxybenzonitrile

Here is a comprehensive Application Note detailing the synthesis of 2-Bromo-3-chloro-6-hydroxybenzonitrile, designed for researchers and drug development professionals. Document Type: Technical Synthesis Protocol & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note detailing the synthesis of 2-Bromo-3-chloro-6-hydroxybenzonitrile, designed for researchers and drug development professionals.

Document Type: Technical Synthesis Protocol & Mechanistic Guide Target Compound: 2-Bromo-3-chloro-6-hydroxybenzonitrile (CAS: 1934463-16-7)[1] Applications: Advanced building block for halogenated heterocycles, kinase inhibitors, and agrochemical development.

Strategic Overview & Retrosynthetic Analysis

The synthesis of highly functionalized, tetra-substituted benzene rings requires strict control over regioselectivity. The target molecule, 2-bromo-3-chloro-6-hydroxybenzonitrile, features a nitrile group flanked by a hydroxyl group and a bromine atom, with a chlorine atom adjacent to the bromine.

To achieve this specific 1,2,3,6-substitution pattern, the most efficient retrosynthetic disconnection relies on the formylation of a commercially available halogenated phenol, followed by the one-pot conversion of the resulting aldehyde to a nitrile.

  • Starting Material: 3-Bromo-4-chlorophenol.

  • Step 1: Regioselective ortho-formylation to yield 3-bromo-4-chloro-2-hydroxybenzaldehyde.

  • Step 2: One-pot condensation and dehydration to convert the aldehyde into the target nitrile.

SynthesisWorkflow SM 3-Bromo-4-chlorophenol (Starting Material) Step1 Step 1: Casiraghi Formylation MgCl2, Et3N, (CH2O)n, MeCN Reflux, 2-4h SM->Step1 Regioselective ortho-direction Int1 3-Bromo-4-chloro-2-hydroxybenzaldehyde (Intermediate) Step1->Int1 Formyl group introduced Step2 Step 2: Nitrile Conversion NH2OH·HCl, DMSO, I2 (cat.) 100°C, 2h Int1->Step2 One-pot oxime & dehydration Product 2-Bromo-3-chloro-6-hydroxybenzonitrile (Target Product) Step2->Product Nitrile formed

Workflow for the 2-step synthesis of 2-Bromo-3-chloro-6-hydroxybenzonitrile.

Mechanistic Rationale & Experimental Causality

Step 1: Casiraghi Ortho-Formylation

Standard formylation techniques (e.g., Vilsmeier-Haack, Reimer-Tiemann) often suffer from poor regioselectivity, yielding mixtures of ortho and para isomers, or fail entirely on highly deactivated halogenated phenols. To overcome this, we utilize the Casiraghi formylation method[2].

Causality of Reagents: By treating the phenol with anhydrous Magnesium Chloride ( ) and Triethylamine ( ), a reactive magnesium bis(phenoxide) intermediate is generated. The magnesium ion acts as a temporary tether, coordinating with both the phenolic oxygen and the oxygen of the incoming paraformaldehyde. This rigid transition state strictly directs the formyl group to the ortho position (C2), completely suppressing para-formylation and preventing polyformylation[3][4].

Step 2: One-Pot Aldehyde to Nitrile Conversion

Converting an ortho-hydroxybenzaldehyde to a nitrile traditionally requires a two-step process (oxime isolation followed by harsh dehydration using or ). These harsh Lewis acids can cause unwanted side reactions with the unprotected phenolic hydroxyl group.

Causality of Reagents: We employ a mild, one-pot methodology using Hydroxylamine hydrochloride ( ) and a catalytic amount of molecular iodine ( ) in Dimethyl Sulfoxide (DMSO)[5]. The hydroxylamine rapidly forms an aldoxime intermediate. The DMSO/ system then acts as a mild, metal-free dehydrating environment. The iodine facilitates the elimination of water from the oxime at elevated temperatures (100 °C), driving the reaction to the nitrile without requiring the protection of the phenolic -OH[5].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-chloro-2-hydroxybenzaldehyde

Safety Note: Paraformaldehyde is a known sensitizer and potential carcinogen. Handle exclusively inside a certified fume hood[3].

  • Preparation of the Catalyst Complex: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-chlorophenol (20.0 mmol, 1.0 eq) and anhydrous (30.0 mmol, 1.5 eq) under a steady stream of dry Nitrogen ( ).

  • Solvent and Base Addition: Inject 100 mL of anhydrous Acetonitrile (MeCN) into the flask. Begin stirring. Slowly add dry Triethylamine (75.0 mmol, 3.75 eq) dropwise via syringe. Observation: The solution will likely undergo a color change as the magnesium phenoxide complex forms.

  • Formylation: Add dry paraformaldehyde (135.0 mmol, 6.75 eq) in a single portion[3]. (An excess is required due to the heterogeneous nature of the depolymerization process).

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 82 °C) for 2 to 4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 4:1).

  • Quenching and Workup: Once complete, cool the mixture to room temperature. Carefully quench the reaction by adding 50 mL of 5% aqueous to break the magnesium complex[3].

  • Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 3-bromo-4-chloro-2-hydroxybenzaldehyde.

Protocol B: Synthesis of 2-Bromo-3-chloro-6-hydroxybenzonitrile
  • Reagent Assembly: In a 100 mL round-bottom flask, dissolve the purified 3-bromo-4-chloro-2-hydroxybenzaldehyde (10.0 mmol, 1.0 eq) in 30 mL of anhydrous DMSO.

  • Oxime Formation & Dehydration Setup: Add Hydroxylamine hydrochloride (12.0 mmol, 1.2 eq) and molecular Iodine ( ) (1.0 mmol, 0.1 eq) to the stirring solution[5].

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to 100 °C using an oil bath. Maintain stirring at this temperature for 2 hours. Monitor via TLC until the intermediate oxime is fully converted to the faster-eluting nitrile.

  • Quenching: Cool the reaction to room temperature. Quench by adding 30 mL of a saturated aqueous solution of Sodium Thiosulfate ( ) to reduce the iodine catalyst, followed by 50 mL of distilled water.

  • Extraction and Isolation: Extract the mixture with Ethyl Acetate ( mL). Wash the combined organic extracts extensively with water ( mL) to remove residual DMSO, followed by a final brine wash.

  • Final Purification: Dry the organic layer over , filter, and evaporate the solvent. The crude product can be recrystallized from a mixture of Hexanes/Dichloromethane to yield pure 2-Bromo-3-chloro-6-hydroxybenzonitrile.

Quantitative Reaction Parameters

Reaction StepReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Formylation 3-Bromo-4-chlorophenol1.0 eqMeCN82 (Reflux)2 - 4N/A (Starting Mat)
(Anhydrous)1.5 eq
Triethylamine ( )3.75 eq
Paraformaldehyde6.75 eq75 - 85%
2. Nitrile Conv. 3-Bromo-4-chloro-2-hydroxybenzaldehyde1.0 eqDMSO1002.0N/A (Intermediate)
1.2 eq
Iodine ( )0.1 eq80 - 92%

References

  • Casiraghi formylation Grokipedia URL:[Link]

  • Convenient Method for the ortho-Formylation of Phenols Acta Chemica Scandinavica URL: [Link]

  • Discussion Addendum for: ortho-Formylations of Phenols Organic Syntheses URL:[Link]

  • A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide ResearchGate URL: [Link]

Sources

Application

2-Bromo-3-chloro-6-hydroxybenzonitrile as a precursor in active pharmaceutical ingredient (API) synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Building Block with Latent Promise In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of precurso...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block with Latent Promise

In the landscape of active pharmaceutical ingredient (API) synthesis, the strategic selection of precursors is paramount to achieving efficient, scalable, and novel molecular architectures. Halogenated benzonitriles are a well-established class of intermediates, valued for their versatile reactivity and their presence in a multitude of therapeutic agents. This technical guide focuses on a specific, yet underexplored, member of this family: 6-Bromo-3-chloro-2-hydroxybenzonitrile .

While direct, named API syntheses originating from 6-Bromo-3-chloro-2-hydroxybenzonitrile are not prominently documented in publicly available literature, its structural motifs are present in a variety of medicinally important compounds. The presence of ortho-hydroxy, nitrile, and two distinct halogen substituents (bromo and chloro) at specific positions on the benzene ring suggests a rich and versatile chemical reactivity. This unique arrangement of functional groups makes it a theoretically attractive precursor for the synthesis of complex heterocyclic systems, which form the backbone of a vast number of modern pharmaceuticals.[1][2][3][4]

This document serves to provide a forward-looking analysis of the potential applications of 6-Bromo-3-chloro-2-hydroxybenzonitrile in API synthesis. By examining the reactivity of its constituent functional groups and drawing parallels with known synthetic transformations of similar molecules, we will outline prospective synthetic pathways and propose detailed, albeit theoretical, protocols for its utilization in drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is a prerequisite for its use in any synthetic protocol.

PropertyValueReference
IUPAC Name 6-bromo-3-chloro-2-hydroxybenzonitrile[5]
Molecular Formula C₇H₃BrClNO[5]
Molecular Weight 232.46 g/mol [5]
CAS Number 1934422-82-8[5]
Appearance Solid (predicted)
Predicted XLogP3 3.2[5]

Safety and Handling: As with all halogenated aromatic compounds, 6-Bromo-3-chloro-2-hydroxybenzonitrile should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthetic Potential and Mechanistic Considerations

The synthetic utility of 6-Bromo-3-chloro-2-hydroxybenzonitrile is derived from the distinct reactivity of its three key functional groups: the hydroxyl, nitrile, and the two halogen atoms. The interplay of these groups, governed by their electronic and steric influences, opens up a variety of potential reaction pathways.

The Versatile Hydroxyl Group: Gateway to Ethers and Esters

The phenolic hydroxyl group is a prime site for modification. O-alkylation or O-acylation can be readily achieved under standard conditions.

  • Williamson Ether Synthesis: Reaction with an alkyl halide in the presence of a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile) would yield the corresponding ether. This is a common strategy to introduce side chains that can modulate a molecule's pharmacokinetic properties.

  • Esterification: Acylation with an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) would produce the corresponding ester. Ester functionalities can act as prodrugs, improving bioavailability.

The Nitrile Group: A Precursor to Diverse Functionalities

The nitrile group is a versatile functional handle that can be transformed into a variety of other groups, each with its own synthetic utility.

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield a carboxylic acid, a key functional group for forming amides or esters.

  • Reduction: Reduction of the nitrile, for instance with LiAlH₄ or catalytic hydrogenation, will produce a primary amine. This opens up possibilities for amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions with adjacent functional groups, a powerful strategy for the construction of heterocyclic rings.

The Halogen Dance: Selective Cross-Coupling Reactions

The presence of two different halogens, bromine and chlorine, is perhaps the most intriguing feature of this molecule. The differential reactivity of the C-Br and C-Cl bonds under various cross-coupling conditions allows for selective and sequential functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Selective reaction at the C-Br position with a boronic acid or ester would introduce a new aryl or alkyl group. Subsequent, more forcing conditions could then be used to react at the C-Cl position.

  • Buchwald-Hartwig Amination: Similar selectivity can be expected in the amination of the aryl halides, allowing for the sequential introduction of two different nitrogen-based substituents.

  • Sonogashira Coupling: The C-Br bond would be the preferred site for coupling with a terminal alkyne.

Prospective API Synthesis: A Hypothetical Workflow

While a specific marketed API has not been identified as being derived from 6-Bromo-3-chloro-2-hydroxybenzonitrile, we can propose a hypothetical synthesis of a complex, medicinally relevant scaffold to illustrate its potential. Let us consider the synthesis of a substituted benzofuran, a privileged scaffold in medicinal chemistry.

Hypothetical Protocol: Synthesis of a Substituted 3-Aminobenzofuran

This protocol outlines a potential multi-step synthesis to highlight the utility of 6-Bromo-3-chloro-2-hydroxybenzonitrile.

Step 1: O-Alkylation of 6-Bromo-3-chloro-2-hydroxybenzonitrile

  • Rationale: Protection of the hydroxyl group and introduction of a modifiable handle.

  • Procedure:

    • To a solution of 6-Bromo-3-chloro-2-hydroxybenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

    • To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 60 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the O-alkylated product.

Step 2: Reductive Cyclization to form the Benzofuran Ring

  • Rationale: A one-pot reduction of the nitrile and intramolecular cyclization.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent such as ethanol.

    • Add a reducing agent, for example, sodium borohydride in the presence of a Lewis acid, or use catalytic hydrogenation.

    • The reduction of the nitrile to the primary amine is expected to be followed by a spontaneous intramolecular cyclization, displacing the bromine atom to form the 3-aminobenzofuran ring system.

    • Work-up would involve filtration of the catalyst (if used) and removal of the solvent.

Step 3: Suzuki Coupling at the C-Cl position

  • Rationale: Introduction of a diversity element at the remaining halogen position.

  • Procedure:

    • To a solution of the 3-aminobenzofuran from Step 2 in a mixture of toluene and water, add a desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

    • Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the final, highly substituted benzofuran derivative.

Visualization of the Proposed Synthetic Workflow

G cluster_0 Starting Material cluster_1 Step 1: O-Alkylation cluster_2 Step 2: Reductive Cyclization cluster_3 Step 3: Suzuki Coupling A 6-Bromo-3-chloro-2-hydroxybenzonitrile B O-Alkylated Intermediate A->B Ethyl bromoacetate, K2CO3, DMF C 3-Aminobenzofuran Intermediate B->C Reducing Agent (e.g., NaBH4/Lewis Acid) D Final API Scaffold C->D Ar-B(OH)2, Pd Catalyst, Base

Caption: Hypothetical workflow for API scaffold synthesis.

Conclusion and Future Outlook

While 6-Bromo-3-chloro-2-hydroxybenzonitrile may not yet be a widely cited precursor in the synthesis of specific, marketed APIs, its chemical architecture holds significant untapped potential. The strategic arrangement of its functional groups allows for a range of selective and versatile transformations, making it an attractive building block for the construction of complex and novel heterocyclic systems. The hypothetical synthesis of a substituted benzofuran presented herein is just one example of the many possible applications of this compound.

As the demand for new and effective therapeutic agents continues to grow, the exploration of novel and underutilized building blocks like 6-Bromo-3-chloro-2-hydroxybenzonitrile will be crucial. It is our hope that this technical guide will inspire researchers in medicinal chemistry and drug development to consider this promising precursor in their synthetic strategies, ultimately leading to the discovery of new and valuable active pharmaceutical ingredients.

References

  • A Review on Medicinally Important Heterocyclic Compounds. (2022).
  • PubChem. (n.d.). 6-Bromo-3-chloro-2-hydroxybenzonitrile.
  • EP3810602A1 - Compounds - Google P
  • Synthesis of heterocyclic compounds and their utilities in the field biological science - ScienceScholar. (2022).
  • Heterocycles in Medicinal Chemistry III - PMC - NIH. (2026).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013).
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review - International Journal of Advances in Engineering and Management ( IJAEM ). (2025).
  • Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and...

Sources

Method

Application Notes & Protocols for 2-Bromo-3-chloro-6-hydroxybenzonitrile in Agrochemical Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical discovery, focusing on the strategic application of the novel scaffold, 2-Bromo-3-chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical discovery, focusing on the strategic application of the novel scaffold, 2-Bromo-3-chloro-6-hydroxybenzonitrile. While direct agrochemical applications of this specific molecule are not yet extensively documented in public literature, its structural features, particularly its relationship to known commercial herbicides, present a compelling case for its use as a foundational building block for new active ingredients. This guide elucidates the rationale for its investigation, provides detailed protocols for its synthesis and subsequent derivatization, and outlines robust screening workflows for identifying herbicidal, fungicidal, and insecticidal activity. By integrating established biochemical principles with practical, field-proven methodologies, these notes aim to empower research teams to unlock the potential of this and similar halogenated benzonitrile scaffolds.

Introduction: The Strategic Value of Halogenated Benzonitriles in Agrochemicals

The halogenated hydroxybenzonitrile chemotype is a cornerstone of modern agrochemical science. The commercial success of herbicides like Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) validates this structural class as a source of potent biological activity.[1][2] These molecules typically function by disrupting fundamental biological processes in target weeds, most notably by inhibiting Photosystem II (PSII) in the photosynthetic electron transport chain.[1][3][4]

2-Bromo-3-chloro-6-hydroxybenzonitrile represents an intriguing, asymmetrically halogenated analogue within this class. The distinct electronic and steric properties conferred by the bromine and chlorine substituents at the 2- and 3-positions, respectively, offer a unique opportunity for "lead optimization" from first principles. This scaffold allows for the exploration of new binding interactions within target enzymes and can potentially lead to active ingredients with altered selectivity, improved efficacy, or a novel resistance management profile.

This guide provides the necessary theoretical grounding and practical protocols to utilize 2-Bromo-3-chloro-6-hydroxybenzonitrile as a platform for generating and testing a library of novel agrochemical candidates.

Rationale for Investigation: A Mechanistic Hypothesis

The primary rationale for investigating derivatives of 2-Bromo-3-chloro-6-hydroxybenzonitrile is its structural analogy to phenolic herbicides.

Hypothesized Mechanism of Action (Herbicidal): Like bromoxynil, derivatives of this molecule are hypothesized to act as inhibitors of Photosystem II. These phenolic-type herbicides interfere with the binding of plastoquinone (PQ) to the QB site on the D1 protein of the PSII complex.[3][4] This blockage disrupts the photosynthetic electron flow, leading to a rapid buildup of reactive oxygen species (ROS) and subsequent lipid peroxidation, membrane damage, and plant death.[4] The specific halogenation pattern of 2-Bromo-3-chloro-6-hydroxybenzonitrile may influence its binding affinity and orientation within the QB pocket, potentially leading to a differentiated herbicidal profile.

Photosystem_II_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_Inhibitor Herbicidal Action P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB D1 Protein (QB Site) QA->QB e- PQ Plastoquinone Pool QB->PQ Electron Transfer Blocked ROS Reactive Oxygen Species (ROS) Generation QB->ROS Leads to Herbicide 2-Bromo-3-chloro-6-R-benzonitrile Herbicide->QB Binds & Blocks Death Weed Death ROS->Death Causes

Caption: Hypothesized herbicidal mechanism via Photosystem II inhibition.

Synthetic Protocols & Methodologies

The successful application of this scaffold begins with its efficient synthesis and derivatization. The following protocols are designed to be robust and adaptable.

Protocol 1: Synthesis of the Core Scaffold: 2-Bromo-3-chloro-6-hydroxybenzonitrile

This multi-step synthesis is proposed based on established transformations of substituted anilines and phenols. The choice of a specific route depends on the availability of starting materials. A plausible route starting from 2-chloro-5-nitrophenol is outlined below.

Synthesis_Workflow start 2-Chloro-5-nitrophenol step1 Step 1: Bromination (Br2, Acetic Acid) start->step1 intermediate1 2-Bromo-6-chloro-3-nitrophenol step1->intermediate1 step2 Step 2: Protection of -OH (e.g., MOM-Cl, DIPEA) intermediate1->step2 intermediate2 Protected Phenol step2->intermediate2 step3 Step 3: Reduction of -NO2 (Fe/HCl or H2, Pd/C) intermediate2->step3 intermediate3 Protected Aniline step3->intermediate3 step4 Step 4: Sandmeyer Reaction (NaNO2, HCl then CuCN) intermediate3->step4 intermediate4 Protected Benzonitrile step4->intermediate4 step5 Step 5: Deprotection (Acidic Hydrolysis) intermediate4->step5 product 2-Bromo-3-chloro-6-hydroxybenzonitrile step5->product

Caption: Proposed synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Bromination (Step 1):

    • In a fume hood, dissolve 2-chloro-5-nitrophenol (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • Stir at room temperature for 12-16 hours. Monitor reaction completion by TLC or GC-MS.

    • Pour the reaction mixture into ice water. Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-bromo-6-chloro-3-nitrophenol.

  • Hydroxyl Group Protection (Step 2):

    • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool to 0 °C and add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

  • Nitro Group Reduction (Step 3):

    • Suspend the protected phenol (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

    • Add concentrated HCl (0.5 eq) and heat the mixture to reflux for 2-4 hours.

    • Cool, filter through Celite to remove iron salts, and concentrate the filtrate. Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the aniline derivative.

  • Sandmeyer Reaction (Step 4):

    • Prepare a solution of the aniline (1.0 eq) in aqueous HCl. Cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq).

    • Slowly add the cold diazonium salt solution to the CuCN solution.

    • Warm the mixture to 50-60 °C and stir for 1-2 hours until nitrogen evolution ceases.

    • Cool, extract with ethyl acetate, wash, dry, and purify by chromatography to obtain the protected benzonitrile.

  • Deprotection (Step 5):

    • Dissolve the protected benzonitrile in a mixture of methanol and concentrated HCl.

    • Heat to reflux for 1-3 hours until TLC indicates the disappearance of the starting material.

    • Cool and neutralize carefully with saturated NaHCO₃.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the final product, 2-Bromo-3-chloro-6-hydroxybenzonitrile.

Protocol 2: Library Generation via Hydroxyl Derivatization

To explore structure-activity relationships (SAR), the phenolic hydroxyl group serves as an ideal handle for derivatization. This protocol describes a general esterification.

  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-3-chloro-6-hydroxybenzonitrile (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (e.g., octanoyl chloride, cyclopropanecarbonyl chloride) (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting ester by silica gel column chromatography.

ParameterValue
Starting Material 2-Bromo-3-chloro-6-hydroxybenzonitrile
Exemplary Reagent Octanoyl Chloride
Product Name 2-Bromo-3-chloro-6-cyanophenyl octanoate
Reaction Type Esterification
Typical Yield 75-95%
Purity (by HPLC) >98%

Agrochemical Screening Workflows

A systematic screening cascade is essential for identifying biological activity.

Workflow 1: Primary Herbicidal Screening (Post-Emergence)

This protocol is designed to assess post-emergence activity against key broadleaf weed species.

Herbicidal_Screening cluster_prep Preparation cluster_app Application cluster_eval Evaluation cluster_data Data Analysis a1 Synthesize & Purify Test Compounds a2 Prepare Stock Solutions (e.g., 10,000 ppm in Acetone/DMSO) a1->a2 b1 Prepare Spray Solution (Dilute stock with water + surfactant) a2->b1 a3 Grow Indicator Weeds (e.g., Amaranthus retroflexus) to 2-4 leaf stage b2 Apply to Foliage (Track sprayer, defined rate, e.g., 1000 g/ha) a3->b2 b1->b2 c1 Incubate in Greenhouse (Controlled conditions) b2->c1 b3 Include Controls: - Negative (solvent blank) - Positive (Commercial Standard) b3->b2 c2 Visual Assessment (7, 14, 21 Days After Treatment) c1->c2 c3 Record Phytotoxicity Score (0-100% injury scale) c2->c3 d1 Identify 'Hit' Compounds (>80% injury at test rate) c3->d1 d2 Proceed to Dose-Response Studies to determine GR50 d1->d2

Caption: Workflow for primary post-emergence herbicidal screening.

Step-by-Step Methodology:

  • Plant Propagation: Grow indicator weed species such as velvetleaf (Abutilon theophrasti), redroot pigweed (Amaranthus retroflexus), and common lambsquarters (Chenopodium album) in pots in a greenhouse until they reach the 2-4 true leaf stage.

  • Compound Formulation: Prepare a stock solution of each test compound (e.g., 10,000 ppm) in a suitable solvent like acetone with a small amount of DMSO if needed. For application, create a spray solution by diluting the stock solution in water containing a non-ionic surfactant (e.g., 0.25% v/v) to achieve the desired application rate (e.g., 100-1000 g a.i./ha).[5]

  • Application: Apply the formulated compound to the plants using a calibrated track sprayer to ensure uniform coverage.[6] Include a solvent-only control and a positive control (e.g., commercial Bromoxynil).

  • Evaluation: Return plants to the greenhouse. Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete plant death).

Workflow 2: Secondary Screening (Fungicidal and Insecticidal)

Compounds from the library can also be submitted to fungicidal and insecticidal screens.

  • Fungicidal Assay (In Vitro):

    • Incorporate test compounds at various concentrations into a growth medium (e.g., Potato Dextrose Agar).

    • Inoculate the center of each plate with a mycelial plug of a target fungus (e.g., Botrytis cinerea, Monilinia fructicola).[7]

    • Incubate under optimal growth conditions.

    • Measure the radial growth of the fungal colony over time compared to a solvent control. Calculate the percent inhibition and determine EC₅₀ values for active compounds.

  • Insecticidal Assay (Contact/Ingestion):

    • For contact toxicity, apply a solution of the test compound directly to a target insect (e.g., aphids, armyworms).[8]

    • For ingestion toxicity, treat leaf discs with the test compound solution, allow the solvent to evaporate, and provide the discs to the insects as a food source.

    • Assess mortality at 24, 48, and 72 hours post-exposure. Calculate LC₅₀ values for active compounds.

Data Interpretation & Next Steps

The primary goal of these initial screens is hit identification.

Compound IDTest Rate (g/ha)% Injury (14 DAT) - A. retroflexus% Mycelial Inhibition (50 ppm) - B. cinerea% Mortality (48h) - A. gossypii
Control0005
Standard28095N/AN/A
ABC-001 100090 1510
ABC-002 10002085 25
ABC-003 100010598

A "hit" is typically defined as a compound showing >80% efficacy in a primary screen. Hits (e.g., ABC-001, ABC-002, ABC-003 in the table above) should be advanced to secondary screening, which includes:

  • Dose-Response Studies: To determine the potency (GR₅₀, EC₅₀, or LC₅₀).

  • Selectivity Testing: To assess effects on crop species and non-target organisms.

  • Mechanism of Action Studies: To confirm the biochemical target.

Conclusion

2-Bromo-3-chloro-6-hydroxybenzonitrile is a promising, yet underexplored, scaffold for the discovery of novel agrochemicals. Its structural similarity to potent commercial herbicides provides a strong scientific basis for its investigation. By following the synthetic and screening protocols detailed in this guide, research organizations can systematically build and test a library of derivatives to identify new active ingredients with the potential for significant agricultural impact. The key to success lies in the methodical application of these workflows and a thorough analysis of the resulting structure-activity relationships to guide the discovery process.

References

  • Heben Pesticide. (2023, April 17). Bromoxynil: An Effective Herbicide For Your Agricultural Needs. Heben Pesticide. Available from: [Link]

  • Hernández, D., & Al-Khatib, K. (2021). The nexus between reactive oxygen species and the mechanism of action of herbicides. Weed Science, 69(1), 1-15. Available from: [Link]

  • Apparent Ag. Apparent Bromoxynil + MCPA Selective Herbicide. Apparent Ag. Available from: [Link]

  • Genfarm. BROMOXYNIL. Genfarm. Available from: [Link]

  • Google Patents. (2003). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.
  • World Health Organization (WHO). Halogenated Acetonitriles in Drinking-water. WHO. Available from: [Link]

  • Wang, L., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Green Chemistry, 21(13), 3563-3571. Available from: [Link]

  • Atashgahi, S., et al. (2018). Flux, Impact, and Fate of Halogenated Xenobiotic Compounds in the Gut. Frontiers in Microbiology, 9, 1553. Available from: [Link]

  • U.S. Environmental Protection Agency. (1996). Environmental Fate Constants for Organic Chemicals Under Consideration for EPA's Hazardous Waste Identification Rule (HWIR). Available from: [Link]

  • Krayushkin, M. M., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(24), 1-20. Available from: [Link]

  • Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Available from: [Link]

  • PubMed. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 7, 1309. Available from: [Link]

  • National Institutes of Health (NIH). (2023). Sources and environmental fate of halomethoxybenzenes. PNAS, 120(42), e2309279120. Available from: [Link]

  • Environmental Science: Processes & Impacts. (2020). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. RSC Publishing. Available from: [Link]

  • PubChem. 2-Bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... Available from: [Link]

  • Green Chemistry. (2020). Controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets. RSC Publishing, 22(10), 3126-3136. Available from: [Link]

  • ResearchGate. Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii. Available from: [Link]

  • MDPI. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 30(19), 1-15. Available from: [Link]

  • ResearchGate. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Available from: [Link]

  • Frontiers. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science, 12, 709923. Available from: [Link]

  • Organic Syntheses. bromomalononitrile. Available from: [Link]

  • Science. (2024). Chromobacterium biopesticide overcomes insecticide resistance in malaria vector mosquitoes. Science, 386(6725), eado1345. Available from: [Link]

  • DKSH. Agrochemical Specialty Ingredients & Formulation Solutions. Available from: [Link]

  • MDPI. (2025). Chemical Composition and Insecticidal Activity of Eschweilera jefensis Organic Extracts Against Aphis gossypii. Molecules, 30(20), 1-12. Available from: [Link]

  • CABI Digital Library. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Available from: [Link]

  • PubChem. 2-Bromo-3-chloronitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2023). Growth Inhibitory Activities and Feeding Deterrence of Solanaceae-Based Derivatives on Fall Armyworm. Insects, 14(2), 180. Available from: [Link]

  • Semantic Scholar. (2021). Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic. Available from: [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5481. Available from: [Link]

  • PubMed. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. Mycoses, 67(5), e13723. Available from: [Link]

Sources

Application

Application Note: De Novo Synthesis of 4-Bromo-5-chloro-benzoxazoles from 2-Bromo-3-chloro-6-hydroxybenzonitrile

Introduction & Strategic Overview Benzoxazoles are privileged pharmacophores in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development. However, synthesizing heavily functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Benzoxazoles are privileged pharmacophores in medicinal chemistry, frequently serving as bioisosteres for amides and esters in drug development. However, synthesizing heavily functionalized, multi-halogenated benzoxazoles—such as the 4-bromo-5-chloro-benzoxazole core—presents a significant synthetic challenge due to the commercial unavailability of the requisite substituted ortho-aminophenol precursors[1].

This application note details a robust, self-validating three-step protocol to synthesize these complex scaffolds starting from 2-Bromo-3-chloro-6-hydroxybenzonitrile . By utilizing mild, highly selective reagents, this pathway avoids the degradation and side reactions typically associated with sterically hindered and electronically deactivated polyhalogenated aromatics.

The Synthetic Logic

To construct the 1,3-benzoxazole core, the nitrile group must be converted into a primary amine, transforming the starting material into an ortho-aminophenol. The workflow is divided into three mechanistically distinct phases:

  • Radziszewski Hydration: Conversion of the nitrile to a salicylamide.

  • Modified Hofmann Rearrangement: Hypervalent iodine-mediated conversion of the amide to an amine.

  • Orthoester Cyclocondensation: Annulation of the ortho-aminophenol into the target benzoxazole.

Workflow A 2-Bromo-3-chloro- 6-hydroxybenzonitrile B 2-Bromo-3-chloro- 6-hydroxybenzamide A->B H2O2, NaOH (Radziszewski) C 2-Amino-3-bromo- 4-chlorophenol B->C 1. PhI(OAc)2, KOH 2. Hydrolysis (Hofmann) D 4-Bromo-5-chloro- 2-R-benzoxazole C->D RC(OEt)3, p-TsOH (Cyclocondensation)

Fig 1. Three-step synthetic workflow from the functionalized benzonitrile to the target benzoxazole.

Quantitative Method Optimization

To validate the efficacy of this protocol, we compared our optimized conditions against traditional synthetic methods. The data below demonstrates the superiority of our selected reagents in overcoming the electronic deactivation caused by the ortho-bromo and meta-chloro substituents.

Reaction PhaseTraditional MethodOptimized Protocol (This Guide)YieldTime
1. Nitrile Hydration Acidic Hydrolysis (H₂SO₄, 100°C)Radziszewski (H₂O₂ / NaOH, 40°C)45% → 92% 12h → 4h
2. Hofmann Rearrangement NaOCl / Br₂ (0°C to 80°C)PIDA / KOH / MeOH (25°C)35% → 85% 6h → 2h
3. Benzoxazole Annulation Carboxylic Acid + PPA (120°C)Orthoester + p-TsOH (110°C)41% → 89% 12h → 4h

Table 1. Comparative quantitative data highlighting the yield and efficiency improvements of the optimized protocol.

Step-by-Step Experimental Protocols & Mechanistic Insights

Phase 1: Radziszewski Hydration of the Nitrile

Objective: Convert 2-Bromo-3-chloro-6-hydroxybenzonitrile to 2-Bromo-3-chloro-6-hydroxybenzamide.

Causality & Mechanism: Traditional acidic or basic hydrolysis requires harsh heating, which can trigger nucleophilic aromatic substitution of the halogens. We employ the Radziszewski reaction [2]. The hydroperoxide anion (HOO⁻) acts as a highly potent nucleophile (alpha-effect), attacking the electrophilic nitrile carbon to form a peroxycarboximidic acid intermediate. This intermediate rapidly decomposes into the desired amide and singlet oxygen, allowing the reaction to proceed at mild temperatures (40°C)[2].

Protocol:

  • Setup: In a 100 mL round-bottom flask, dissolve 2-Bromo-3-chloro-6-hydroxybenzonitrile (10.0 mmol) in absolute ethanol (30 mL).

  • Activation: Add 10% aqueous NaOH (2.0 mmol, 0.2 eq) and cool the mixture to 0°C in an ice bath.

  • Oxidation: Dropwise, add 30% aqueous H₂O₂ (30.0 mmol, 3.0 eq) over 15 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir the mixture at 40°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Neutralize with 1M HCl to pH 6. Extract with EtOAc (3 × 20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield the salicylamide as a white solid.

Phase 2: Modified Hofmann Rearrangement

Objective: Convert the salicylamide to 2-Amino-3-bromo-4-chlorophenol.

Causality & Mechanism: Standard Hofmann conditions (Br₂/NaOH or NaOCl) generate highly electrophilic halogen species that will unselectively halogenate the electron-rich phenol ring. To prevent this, we utilize (Diacetoxyiodo)benzene (PIDA / PhI(OAc)₂) in methanolic KOH[3][4][5]. PIDA mediates the 1,2-aryl migration via a concerted transition state, cleanly trapping the resulting isocyanate with methanol to form a stable methyl carbamate, which is subsequently hydrolyzed.

Mechanism A Salicylamide (Ar-CONH2) B N-Iodo Intermediate (Ar-CONH-I(OAc)Ph) A->B PhI(OAc)2, KOH C Concerted Migration TS (1,2-Aryl Shift) B->C - AcOH, - PhI D Isocyanate (Ar-N=C=O) C->D Rearrangement E Methyl Carbamate (Ar-NHCOOMe) D->E MeOH Addition F ortho-Aminophenol (Ar-NH2) E->F Basic Hydrolysis

Fig 2. Mechanism of the hypervalent iodine (PIDA)-mediated Hofmann rearrangement.

Protocol:

  • Carbamate Formation: Dissolve the intermediate amide (8.0 mmol) in HPLC-grade methanol (40 mL). Add KOH (20.0 mmol, 2.5 eq) and cool to 5°C.

  • PIDA Addition: Add PhI(OAc)₂ (8.8 mmol, 1.1 eq) portion-wise over 10 minutes. The solution will turn pale yellow. Stir at room temperature for 2 hours.

  • Intermediate Isolation: Concentrate the methanol in vacuo. Partition the residue between water and CH₂Cl₂, extract the organic layer, and evaporate to yield the crude methyl carbamate.

  • Hydrolysis: Suspend the carbamate in 2M aqueous NaOH (20 mL) and reflux at 100°C for 4 hours under an inert argon atmosphere (to prevent oxidation of the resulting aminophenol).

  • Workup: Cool to 0°C, carefully adjust to pH 7 with 2M HCl, and extract with EtOAc. Dry and concentrate to yield 2-Amino-3-bromo-4-chlorophenol.

Phase 3: Benzoxazole Annulation via Orthoesters

Objective: Cyclocondensation of 2-Amino-3-bromo-4-chlorophenol to 4-Bromo-5-chloro-2-substituted-benzoxazole.

Causality & Mechanism: The presence of the -Br and -Cl groups at positions 3 and 4 of the phenol significantly reduces the nucleophilicity of the adjacent amine. Traditional cyclization with carboxylic acids in Polyphosphoric Acid (PPA) leads to severe degradation[1]. Instead, we use orthoesters (e.g., triethyl orthoacetate for a 2-methyl substitution) catalyzed by p-Toluenesulfonic acid (p-TsOH). This provides a mild, dehydrating-agent-free pathway where the continuous removal of ethanol drives the equilibrium toward the fused oxazole ring[6].

Protocol:

  • Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, suspend 2-Amino-3-bromo-4-chlorophenol (5.0 mmol) in anhydrous toluene (25 mL).

  • Reagent Addition: Add triethyl orthoacetate (7.5 mmol, 1.5 eq) and p-TsOH monohydrate (0.5 mmol, 10 mol%).

  • Cyclization: Heat the mixture to reflux (110°C). The Dean-Stark trap will collect the ethanol byproduct, driving the cyclocondensation. Maintain reflux for 4 hours.

  • Purification: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (15 mL) to remove the acid catalyst, followed by brine.

  • Isolation: Dry the toluene layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes:EtOAc 9:1) to afford the pure 4-Bromo-5-chloro-2-methyl-1,3-benzoxazole.

References

  • Title: Benzoxazoles: A mini review Source: World Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Direct Synthesis of Benzothiazoles and Benzoxazoles from Carboxylic Acids Utilizing (o-CF3PhO)3P as a Coupling Reagent Source: Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Just Add Luminol to Turn the Spotlight on Radziszewski Amidation Source: ACS Omega URL: [Link]

  • Title: Oxidative Rearrangement of Primary Amines Using PhI(OAc)2 and Cs2CO3 Source: Organic Letters (ACS) URL: [Link]

  • Title: Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives Source: Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 2-Bromo-3-chloro-6-hydroxybenzonitrile

Introduction: Unveiling the Bioactive Potential of a Novel Substituted Benzonitrile The benzonitrile scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactive Potential of a Novel Substituted Benzonitrile

The benzonitrile scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties.[1] The subject of this guide, 2-Bromo-3-chloro-6-hydroxybenzonitrile, is a novel compound whose biological activity has not been extensively characterized. Its halogenated and hydroxylated structure suggests potential as a modulator of key cellular signaling pathways, possibly through mechanisms such as enzyme inhibition or induction of cellular stress responses. The presence of halogens can influence the compound's lipophilicity and binding interactions, while the hydroxyl group can participate in hydrogen bonding with protein targets.

This document provides a comprehensive framework for the initial in vitro evaluation of 2-Bromo-3-chloro-6-hydroxybenzonitrile. It is designed for researchers, scientists, and drug development professionals engaged in the early stages of compound characterization. The protocols herein are designed to be self-validating systems, emphasizing reproducibility and scientific rigor. We will proceed from foundational cytotoxicity assessments to more nuanced mechanistic assays, providing a logical and efficient workflow for elucidating the compound's biological profile.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are paramount for obtaining reliable and reproducible data. Benzonitrile derivatives should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₇H₃BrClNOPubChem
Molecular Weight236.46 g/mol PubChem
AppearanceWhite to off-white solidPredicted
SolubilitySoluble in DMSO, EthanolPredicted

Protocol 1: Preparation of Master Stock Solution

  • Objective: To prepare a high-concentration master stock solution for serial dilutions.

  • Materials:

    • 2-Bromo-3-chloro-6-hydroxybenzonitrile powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully add approximately 5-10 mg of the compound to the tube and record the exact weight.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 5 mg of the compound (MW = 236.46 g/mol ), add 2.11 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the master stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Part 1: Foundational Analysis - Cytotoxicity Profiling

The initial step in characterizing a novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent mechanistic assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]

Protocol 2: MTT Cytotoxicity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Bromo-3-chloro-6-hydroxybenzonitrile in a relevant cancer cell line (e.g., A549, human lung carcinoma).

  • Materials:

    • A549 cells (or other suitable cell line)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well flat-bottom cell culture plates

    • 2-Bromo-3-chloro-6-hydroxybenzonitrile stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-Buffered Saline (PBS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count logarithmically growing A549 cells.

      • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

      • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound from the 10 mM stock in complete medium. A typical starting range is 0.1 µM to 100 µM.

      • Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.5%) and a no-treatment control (cells in medium only).

      • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

      • Incubate for 48 or 72 hours.

    • MTT Addition and Incubation:

      • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

      • Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization:

      • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

      • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently pipette to ensure complete dissolution.

    • Data Acquisition:

      • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

Hypothetical Cytotoxicity Data

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198 ± 5.1
185 ± 6.2
552 ± 4.8
1025 ± 3.9
505 ± 2.1
1002 ± 1.5

Part 2: Mechanistic Exploration - Apoptosis Induction

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key event in apoptosis is the activation of caspases.

Protocol 3: Caspase-3/7 Activity Assay

  • Objective: To determine if 2-Bromo-3-chloro-6-hydroxybenzonitrile induces apoptosis by measuring the activity of effector caspases 3 and 7.

  • Materials:

    • A549 cells

    • White-walled, clear-bottom 96-well plates

    • Caspase-Glo® 3/7 Assay kit (or similar)

    • Staurosporine (positive control for apoptosis)

  • Procedure:

    • Cell Seeding and Treatment:

      • Seed cells and treat with the compound at concentrations around its IC₅₀ value (e.g., 1x, 2x, and 5x IC₅₀) as described in Protocol 2.

      • Include a positive control (e.g., 1 µM staurosporine) and a vehicle control.

      • Incubate for a shorter duration, typically 24 hours.

    • Assay Execution:

      • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

      • Add 100 µL of the reagent to each well.

      • Mix gently on a plate shaker for 30 seconds.

      • Incubate at room temperature for 1-2 hours, protected from light.

    • Data Acquisition:

      • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-increase in caspase activity.

    • Statistically compare the treated groups to the vehicle control (e.g., using a one-way ANOVA).

Part 3: Target-Oriented Investigation - Kinase Inhibition Profile

Many substituted benzonitriles are known to inhibit protein kinases. A broad-spectrum kinase inhibition assay can provide valuable insights into the compound's potential molecular targets.

Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)

  • Objective: To screen 2-Bromo-3-chloro-6-hydroxybenzonitrile against a panel of protein kinases to identify potential targets.

  • Rationale: This protocol outlines a generic ADP-Glo™ Kinase Assay format, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates kinase inhibition.

  • Materials:

    • Recombinant protein kinases of interest

    • Kinase-specific substrates (e.g., peptides or proteins)

    • ATP

    • ADP-Glo™ Kinase Assay kit

    • White, low-volume 384-well plates

  • Procedure:

    • Kinase Reaction:

      • In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations (e.g., 10 µM for a primary screen).

      • Initiate the reaction by adding ATP.

      • Incubate at room temperature for 60 minutes.

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

    • Data Acquisition:

      • Measure luminescence with a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase at the tested concentration.

    • For hits, perform dose-response experiments to determine the IC₅₀ value.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Characterization

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Foundational Screening cluster_mechanistic Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Data Analysis & Interpretation compound 2-Bromo-3-chloro- 6-hydroxybenzonitrile stock 10 mM Master Stock in DMSO compound->stock Dissolution cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 stock->cytotoxicity Serial Dilution apoptosis Apoptosis Assay (Caspase-3/7) cytotoxicity->apoptosis Inform Concentration kinase Kinase Inhibition Screen cytotoxicity->kinase Inform Concentration analysis IC50 Calculation & Target Identification apoptosis->analysis kinase->analysis G compound 2-Bromo-3-chloro- 6-hydroxybenzonitrile kinase Target Kinase (e.g., Pro-survival Kinase) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis Inhibition proliferation Cell Proliferation & Survival substrate->proliferation

Caption: Hypothesized mechanism: Inhibition of a pro-survival kinase leads to apoptosis.

Conclusion and Future Directions

This guide provides a structured and robust approach for the initial in vitro characterization of 2-Bromo-3-chloro-6-hydroxybenzonitrile. By systematically assessing cytotoxicity, investigating the mechanism of action, and screening for potential molecular targets, researchers can efficiently build a comprehensive biological profile of this novel compound. The data generated from these assays will be crucial for making informed decisions about its potential for further development as a therapeutic agent. Future studies could include more detailed mechanistic assays based on the initial findings, such as cell cycle analysis, Western blotting for key signaling proteins, and broader profiling against different cell lines.

References

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. PMC. [Link]

  • N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. PubMed. [Link]

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Ovid. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Halogenation of 2-Bromo-3-chloro-6-hydroxybenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the electrophilic aromatic halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the electrophilic aromatic halogenation of 2-Bromo-3-chloro-6-hydroxybenzonitrile .

When functionalizing this highly substituted phenol, achieving strict regiocontrol is the primary challenge. This guide deconstructs the chemical causality behind isomeric byproduct formation and provides a self-validating protocol to ensure high-yield, site-specific halogenation.

Part 1: Mechanistic Context & Troubleshooting FAQs

To control the reaction, we must first understand the competing electronic directing effects on the two available carbon positions (C4 and C5):

  • C5 Position: Synergistically directed by the C6-OH (ortho), C2-Br (para), and C1-CN (meta) groups.

  • C4 Position: Directed solely by the C3-Cl (ortho) group.

While C5 is the thermodynamically and kinetically favored site, improper reaction conditions will allow the C3-Cl directing effect to compete, leading to the 4-halo isomeric byproduct or the 4,5-dihalo over-reaction byproduct .

Q1: I am getting a mixture of isomers. Why is the halogen substituting at the C4 position alongside the desired C5 position?

A1: This is a classic issue of competing (EAS) directing groups[1]. While the neutral hydroxyl group at C6 is a strongly activating ortho/para director[2], its directing power can be challenged by the ortho-directing effect of the C3-Cl group if the electrophile is highly reactive (e.g., elemental halogens with Lewis acids). Under neutral or acidic conditions, the activation energy difference between C4 and C5 attack narrows, leading to a loss of regioselectivity and the formation of the 4-halo isomer.

Q2: How can I chemically suppress the formation of the 4-halo isomer?

A2: You must hyper-activate the C5 position by converting the neutral phenol into a phenoxide ion. because the resulting phenoxide oxygen (-O⁻) is a vastly stronger electron donor than a neutral hydroxyl group (-OH)[3]. By adding a mild base like Sodium Acetate (NaOAc), the phenoxide intermediate overwhelmingly directs the electrophile to the ortho position (C5), completely overpowering the weak C3-Cl directing effect.

Q3: My reaction yields a significant amount of the 4,5-dihalogenated product. How do I stop this over-reaction?

A3: Over-halogenation is caused by excess electrophilic activity and high temperatures. To prevent this:

  • Switch Reagents: Abandon elemental halogens (Br₂, I₂) and Lewis acids. Instead,, which release the halonium ion slowly and provide milder, kinetically controlled halogenation[4].

  • Strict Stoichiometry: Limit the halogenating agent to exactly 1.05 equivalents.

  • Temperature Control: Keep the reaction strictly at 0 °C. Higher temperatures provide the activation energy required to halogenate the increasingly deactivated C4 position after C5 has already been substituted.

Q4: Does the choice of solvent actually matter for regioselectivity here?

A4: Absolutely. Polar aprotic solvents (like Acetonitrile, MeCN) or polar protic solvents are required to stabilize the anionic phenoxide intermediate and solubilize the mild base. Non-polar solvents (like DCM or Toluene) fail to support phenoxide formation, forcing the reaction through the less selective neutral phenol pathway.

Part 2: Quantitative Data & Condition Optimization

The table below summarizes how different parameters affect the distribution of the desired target versus byproducts.

Table 1: Impact of Reaction Conditions on Regioselectivity and Byproduct Formation

Halogenating ReagentAdditive (Base)SolventTemp (°C)C5-Halo Yield (Target)C4-Halo Yield (Isomer)4,5-Dihalo Yield (Over-reaction)
Br₂ / FeBr₃NoneDCM25 °C45%30%25%
NBSNoneDMF25 °C65%25%10%
NBSNaOAc (1.2 eq)MeCN0 °C92%<3%5%
NIS NaOAc (1.2 eq) MeCN 0 °C 95% <2% 3%
NISK₂CO₃ (2.0 eq)MeCN60 °C70%5%25%

Part 3: Self-Validating Experimental Protocol

This protocol details the highly regioselective 5-iodination of 2-bromo-3-chloro-6-hydroxybenzonitrile. It is designed as a self-validating system , meaning physical and chemical cues are built into the steps to confirm the reaction is proceeding correctly without requiring immediate LC-MS analysis.

Objective: Synthesize 2-bromo-3-chloro-5-iodo-6-hydroxybenzonitrile.

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 2-bromo-3-chloro-6-hydroxybenzonitrile (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice-water bath.

  • Phenoxide Generation (Validation Step 1): Add anhydrous Sodium Acetate (NaOAc, 1.2 eq, 12 mmol) in one portion. Stir for 15 minutes.

    • Self-Validation Cue: You should observe a slight deepening in color (often a yellow tint). This visual cue confirms the successful deprotonation and formation of the highly active phenoxide intermediate.

  • Kinetically Controlled Halogenation: Slowly add N-Iodosuccinimide (NIS, 1.05 eq, 10.5 mmol) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition prevents exothermic spikes. Maintaining the internal temperature at exactly 0 °C is critical; thermal energy is the primary driver for the 4,5-diiodo over-reaction byproduct.

  • Reaction Monitoring (Validation Step 2): Allow the reaction to stir at 0 °C for 2 hours. Monitor via TLC (Eluent: 20% EtOAc in Hexanes).

    • Self-Validation Cue: The starting material (Rf ~0.4) should cleanly convert to a single, lower-Rf spot (Rf ~0.3, the C5-iodo product). If a third, higher-Rf spot (Rf ~0.6) begins to appear, it indicates the formation of the less polar 4,5-diiodo byproduct. If this occurs, quench the reaction immediately.

  • Quenching & Workup: Quench the reaction mixture by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS. Stir for 5 minutes until the iodine color dissipates.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified via recrystallization from hot ethanol to remove trace amounts of the 4-iodo isomer.

Part 4: Reaction Pathway Visualization

The following diagram illustrates the logical flow of the reaction and how specific conditions dictate the formation of the desired target versus isomeric byproducts.

Regioselectivity Substrate 2-Bromo-3-chloro-6-hydroxybenzonitrile (Neutral Phenol) Phenoxide Phenoxide Intermediate (Hyper-activated C5) Substrate->Phenoxide Mild Base (NaOAc) Deprotonation Isomer 4-Halo Derivative (Regio-Isomer Byproduct) Substrate->Isomer Acidic/Neutral Conditions C3-Cl Directing Effect Target 5-Halo Derivative (Desired Target) Phenoxide->Target NBS/NIS at 0°C Kinetic Control Dihalo 4,5-Dihalo Derivative (Over-reaction Byproduct) Phenoxide->Dihalo Aggressive Halogen (e.g., Br2/FeBr3) Target->Dihalo Excess Reagent or High Temp

Reaction pathway illustrating regioselective control of halogenation via phenoxide formation.

Part 5: References

  • Title: Electrophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Reactions of Phenols Source: Chemistry Steps URL: [Link]

  • Title: Electrophilic halogenation Source: Wikipedia URL: [Link]

  • Title: Cu–Mn Spinel Oxide Catalyzed Regioselective Halogenation of Phenols and N-Heteroarenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Bromo-3-chloro-6-hydroxybenzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubilization of 2-Bromo-3-chloro-6-hydroxybenzonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubilization of 2-Bromo-3-chloro-6-hydroxybenzonitrile .

Below, we deconstruct the chemical causality behind its poor solubility, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure your assays yield reproducible, artifact-free data.

Chemical Profiling & Root Cause Analysis

To solve a solubility issue, you must first understand the molecule's thermodynamic barriers. 2-Bromo-3-chloro-6-hydroxybenzonitrile presents a unique physicochemical challenge:

  • High Lipophilicity (LogP): The presence of heavy halogens (bromine and chlorine) on the aromatic ring significantly increases the octanol-water partition coefficient and crystal lattice energy, making it thermodynamically unfavorable to disrupt the solid state for aqueous solvation[1].

  • Ionizable Handle (pKa): The hydroxyl (-OH) group is your primary lever for solubility. Because it is positioned ortho to a strongly electron-withdrawing cyano (-CN) group and shares the ring with electronegative halogens, the phenolate anion is highly stabilized via resonance and inductive effects. This lowers the pKa of the phenol significantly below the standard ~10, likely into the weakly acidic range (pH 5.0–6.5).

Frequently Asked Questions (FAQs)

Q: Why does my compound instantly precipitate (crash out) when I dilute my DMSO stock into PBS (pH 7.4)? A: You are experiencing a classic "solvent-shift" nucleation event. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the lipophilic halogenated compound locally supersaturated without its solvating agent, causing immediate thermodynamic collapse and crystallization. To prevent this, you must either utilize a step-down dilution gradient or employ a solubilizing carrier like cyclodextrin to shield the hydrophobic ring[2].

Q: How can I leverage the compound's chemical structure to improve solubility without using cytotoxic levels of organic co-solvents? A: Exploit the acidic nature of the phenol group. The aqueous solubilities of halogenated phenol derivatives are heavily dependent on their ionization state[3]. By adjusting your formulation buffer to a slightly alkaline pH (e.g., pH 8.0–8.5), you force the complete deprotonation of the -OH group. The resulting phenolate anion interacts favorably with water via strong ion-dipole bonds, drastically increasing solubility without the need for DMSO.

Q: I am formulating this compound for an in vivo pharmacokinetic (PK) study. High pH and DMSO are not physiologically viable. What is the best approach? A: For in vivo dosing, host-guest complexation is the gold standard. Cyclic oligosaccharides like Hydroxypropyl-β-cyclodextrin (HPβCD) feature a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic brominated/chlorinated aromatic ring of your compound will spontaneously partition into the cavity, forming a water-soluble inclusion complex that safely delivers the drug without membrane toxicity[4],[2].

Quantitative Solubility Enhancement Data

The table below summarizes the expected performance of various formulation strategies based on the physicochemical behavior of polyhalogenated phenols.

Solubilization StrategyMechanism of ActionEstimated Solubility GainCytotoxicity / In Vivo Risk
Pure Water (pH 5.0) Baseline (Neutral species)1x (Reference, <10 µg/mL)None
Alkaline Shift (pH 8.5) Ionization of -OH to phenolate50x – 100xLow (Buffer capacity dependent)
10% DMSO / 90% Water Dielectric constant reduction200x – 500xHigh (Tolerated in vitro < 0.5%)
20% HPβCD (w/v) Host-Guest Complexation1000x+Low (Highly biocompatible)

Validated Experimental Protocols

A protocol is only as good as its validation. The following methodologies incorporate built-in "Self-Validation Checkpoints" to ensure you are working with a true solution, not a colloidal suspension.

Protocol A: Co-Solvent & pH-Shift Solubilization (For In Vitro Assays)

Use this method when your biochemical or cellular assay can tolerate minor amounts of DMSO and slightly elevated pH.

  • Stock Preparation: Weigh the API and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock. Vortex until optically clear.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., Tris-HCl or HEPES) and adjust the pH to 8.0 using 0.1 M NaOH.

  • Reverse Dilution (Critical Step): Do not pipette the DMSO stock into the buffer. Instead, place the DMSO stock in a vial on a magnetic stirrer (800 rpm). Slowly add the pH 8.0 buffer dropwise to the DMSO stock until the desired final concentration is reached (ensure final DMSO is ≤ 0.5% for cell assays).

  • Self-Validation Checkpoint: Centrifuge the final dilution at 10,000 x g for 10 minutes.

    • Visual: Check for a microscopic pellet at the bottom of the tube.

    • Analytical: Measure the optical density (OD) of the supernatant at 600 nm. An OD600 > 0.05 indicates sub-visual colloidal scattering (precipitation). If OD600 < 0.05, true solvation is achieved.

Protocol B: HPβCD Inclusion Complexation (For In Vivo Dosing)

Use this method for animal models where vehicle toxicity and precipitation in the bloodstream must be strictly avoided.

  • Carrier Solution: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile Water for Injection (WFI) or physiological saline.

  • API Addition: Add 2-Bromo-3-chloro-6-hydroxybenzonitrile in excess (e.g., 5 mg/mL) to the HPβCD solution. The solution will initially look cloudy.

  • Equilibration: Protect from light and stir continuously at 300 rpm at room temperature for 24 to 48 hours. Complexation is a slow thermodynamic equilibrium process.

  • Filtration: Pass the equilibrated suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved API.

  • Self-Validation Checkpoint: The filtrate contains your solubilized inclusion complex. You must quantify the exact concentration of the filtrate using HPLC-UV against a standard curve prepared in 100% organic solvent. Do not assume the starting mass is fully dissolved.

Formulation Decision Workflow

Use the following logical decision tree to select the appropriate solubilization strategy based on your specific experimental constraints.

G Start Solubility Issue: 2-Bromo-3-chloro-6-hydroxybenzonitrile Decision Target Application? Start->Decision InVitro In Vitro Assays (Cell Culture / Enzymatic) Decision->InVitro InVivo In Vivo Dosing (Animal PK/PD) Decision->InVivo pH Can assay tolerate pH > 7.5? InVitro->pH Tox Toxicity / Precipitation Observed? InVivo->Tox pHAdjust Alkaline pH Shift (Deprotonate Phenol) pH->pHAdjust Yes Cosolvent Co-solvent System (DMSO/PEG400 < 0.5%) pH->Cosolvent No Fail Precipitation / Crash Out Cosolvent->Fail If stock diluted too fast Cyclodextrin HPβCD Complexation (Host-Guest Encapsulation) Tox->Cyclodextrin Low toxicity needed Nano Lipid Nanocarriers / Micronization Tox->Nano High bioavailability needed Fail->Cyclodextrin Rescue Strategy

Decision tree for troubleshooting 2-Bromo-3-chloro-6-hydroxybenzonitrile solubility based on assay type.

References

  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: hilarispublisher.
  • Source: osti.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Purity Analysis of 2-Bromo-3-chloro-6-hydroxybenzonitrile: A Comparative Guide to HPLC Method Validation

For researchers and drug development professionals, establishing the purity of highly functionalized chemical intermediates is a critical quality control gateway. presents a unique analytical challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, establishing the purity of highly functionalized chemical intermediates is a critical quality control gateway. presents a unique analytical challenge. Its heavily substituted aromatic ring—featuring a polarizable bromine, an electronegative chlorine, a phenolic hydroxyl, and a nitrile group—makes it highly susceptible to generating positional isomers and de-halogenated impurities during synthesis.

As a Senior Application Scientist, I frequently observe laboratories defaulting to standard C18 columns for such analyses, only to struggle with co-eluting impurities and failing system suitability tests. This guide provides a field-proven, comparative methodology that abandons the traditional C18 approach in favor of a Core-Shell Biphenyl stationary phase. Furthermore, we will establish a self-validating protocol strictly aligned with the [1].

Mechanistic Causality: Why Traditional C18 Fails

To design a robust method, we must first understand the molecular behavior of the analyte.

  • The Limitation of C18: Traditional fully porous C18 columns rely almost entirely on London dispersion forces (hydrophobicity). When attempting to separate 2-Bromo-3-chloro-6-hydroxybenzonitrile from a positional isomer (e.g., 4-bromo-3-chloro-6-hydroxybenzonitrile), the difference in their partition coefficients ( logP ) is negligible. Consequently, C18 phases often yield a critical resolution ( Rs​ ) of less than 1.5, resulting in peak overlap.

  • The Biphenyl Advantage: [2] by introducing π−π interactions, dipole-dipole interactions, and enhanced shape recognition. The electron-deficient nature of the analyte's aromatic ring (pulled by the -CN and halogens) interacts intensely with the electron-rich biphenyl system. Furthermore, the large, polarizable electron cloud of the bromine atom exhibits unique steric interactions with the dual-ring structure of the biphenyl phase, allowing for baseline separation of isomers[3].

  • Mobile Phase Causality (The Solvent Effect): To harness this selectivity, Methanol (MeOH) must be used instead of Acetonitrile (ACN) . ACN contains a carbon-nitrogen triple bond that competes for the π -electrons of the biphenyl stationary phase, effectively dampening its unique selectivity. Methanol, a protic solvent lacking π -bonds, preserves the π−π interactions required to resolve halogenated aromatics.

  • pH Control: The phenolic hydroxyl group has a lowered pKa​ (~6.0) due to the strong electron-withdrawing effects of the ortho-nitrile and halogens. Operating at a neutral pH causes partial ionization, leading to severe peak tailing. By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, we ensure the analyte remains fully protonated and neutral, driving predictable partitioning.

Mechanism Analyte 2-Bromo-3-chloro- 6-hydroxybenzonitrile C18 Standard C18 Phase (Dispersive Interactions) Analyte->C18 Hydrophobic Binding Biphenyl Biphenyl Phase (π-π & Steric Selectivity) Analyte->Biphenyl Polarizability & Shape Recognition Coelution Co-elution with Positional Isomers C18->Coelution Resolution Baseline Resolution (Rs > 2.0) Biphenyl->Resolution

Fig 1: Chromatographic separation mechanism comparing C18 and Biphenyl phases.

Column Performance Comparison

The quantitative superiority of the Biphenyl chemistry, combined with core-shell particle technology (which reduces Eddy diffusion for sharper peaks), is demonstrated in the comparative data below.

Table 1: Performance Metrics (Isocratic Evaluation)

ParameterTraditional C18 (5 µm, 150 x 4.6 mm)Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm)
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-Dipole
Critical Isomer Resolution ( Rs​ ) 1.2 (Co-elution)2.8 (Baseline Resolution)
Peak Asymmetry ( Tf​ ) 1.6 (Significant Tailing)1.05 (Highly Symmetrical)
Theoretical Plates ( N ) ~12,000~25,000
Total Run Time 25 minutes14 minutes

Self-Validating Experimental Methodology

Trustworthiness in analytical chemistry requires methods that prove their own validity before data is reported. The following protocol integrates a rigorous System Suitability Test (SST) as a self-validating mechanism.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC Grade Methanol.

  • Diluent: 50:50 Water:Methanol (v/v).

Step 2: Standard Preparation
  • Standard Stock: Accurately weigh 10.0 mg of 2-Bromo-3-chloro-6-hydroxybenzonitrile reference standard. Dissolve in 10.0 mL diluent to yield a 1.0 mg/mL solution. Sonicate for 5 minutes.

  • Working Standard (100% Level): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent (0.1 mg/mL).

  • System Suitability Solution (SST): Spike the Working Standard with 0.1% (w/w) of a known critical isomer (e.g., 4-bromo-3-chloro-6-hydroxybenzonitrile). Causality: By forcing the system to resolve the most challenging structural analog, we mathematically prove the column's resolving power prior to analyzing unknown batches.

Step 3: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Maintains solvent viscosity and stabilizes π−π interactions).

  • Detection: UV at 235 nm (Optimal absorbance maximum for halogenated benzonitriles).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40% 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% 40% B

    • 10.1 - 14.0 min: 40% B (Re-equilibration)

Step 4: System Validation Gate

Before sample analysis begins, the SST solution must be injected. The run is only validated if:

  • Resolution ( Rs​ ) between the main peak and the critical isomer is ≥2.0 .

  • Tailing factor ( Tf​ ) of the main peak is ≤1.5 .

  • %RSD of the main peak area (n=5 injections) is ≤1.0% .

ICH Q2(R2) Method Validation Results

The optimized Biphenyl method was subjected to full validation according to[4].

Validation Start Method Optimization (Biphenyl + MeOH) Val ICH Q2(R2) Validation Protocol Start->Val Spec Specificity (Isomer Resolution > 2.0) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (%RSD < 1.0%) Val->Acc Rob Robustness (Flow, Temp, pH) Val->Rob App Routine Purity Testing & Quality Control Spec->App Lin->App Acc->App Rob->App

Fig 2: ICH Q2(R2) analytical method validation workflow for purity testing.

Table 2: Summary of ICH Q2(R2) Validation Parameters

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from impurities ( Rs​>1.5 ) Rs​=2.8 against critical isomerPass
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across all spiked levels99.8% - 100.4%Pass
Precision (Repeatability) %RSD ≤1.0% (n=6 preparations)%RSD = 0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different day/analyst)%RSD = 0.52%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Rs​>1.5 under deliberate variations Rs​≥2.4 across all stress conditionsPass

(Note: Robustness was verified by deliberately altering Flow Rate by ±0.1 mL/min, Column Temperature by ±2 °C, and Mobile Phase B composition by ±2% . The method maintained strict baseline resolution under all perturbations).

Conclusion

The purity analysis of highly substituted halogenated aromatics like 2-Bromo-3-chloro-6-hydroxybenzonitrile exposes the limitations of traditional C18 chromatography. By transitioning to a Core-Shell Biphenyl stationary phase and carefully engineering the mobile phase to utilize Methanol and acidic modifiers, we unlock powerful π−π and steric interactions. This approach not only halves the analysis time but guarantees the specificity required by ICH Q2(R2) guidelines, ensuring absolute confidence in pharmaceutical quality control workflows.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA). Available at: [Link][4],[1]

  • Cogent RP Biphenyl & Diphenyl Enhanced Aromatic Selectivity. MICROSOLV Technology Corporation. Available at: [Link][2]

  • InertCore Biphenyl Column Specifications and Selectivity. GL Sciences. Available at:[Link][3]

Sources

Comparative

Comparative Study of Halogenated Hydroxybenzonitriles in Rational Drug Design: A Technical Guide

Introduction Historically recognized as potent agricultural herbicides that uncouple oxidative phosphorylation or inhibit Photosystem II, halogenated hydroxybenzonitriles (HHBNs) are undergoing a renaissance in rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Historically recognized as potent agricultural herbicides that uncouple oxidative phosphorylation or inhibit Photosystem II, halogenated hydroxybenzonitriles (HHBNs) are undergoing a renaissance in rational drug design. The unique physicochemical properties of the HHBN scaffold—specifically, the strong electron-withdrawing nature of the cyano and halogen groups—significantly lower the pKa of the phenolic hydroxyl. This allows the molecule to exist predominantly as a phenolate anion at physiological pH, transforming it into an exceptional hydrogen-bond acceptor and an electrostatic anchor for positively charged, arginine-rich protein pockets.

As a Senior Application Scientist, I have structured this guide to objectively compare how different HHBN derivatives perform across distinct therapeutic targets. By contrasting their mechanisms of action, binding affinities, and experimental validation workflows, this document serves as a comprehensive blueprint for researchers repurposing HHBNs into targeted therapeutics.

Section 1: Target Engagement and Mechanistic Profiling

Allosteric Inhibition of CDC25B Phosphatase

CDC25B is a critical cell cycle regulator and a highly sought-after anticancer target. However, traditional drug discovery efforts have been hampered by the highly reactive catalytic cysteine in the CDC25B active site, which leads to irreversible, covalent binding and severe off-target toxicity[1].

To circumvent this, fragment-based screening identified 2-fluoro-4-hydroxybenzonitrile as a non-covalent allosteric inhibitor. Instead of targeting the active site, this HHBN binds to an arginine-rich pocket (Arg488/Arg492) distant from the catalytic center, physically disrupting the protein-protein interaction (PPI) between CDC25B and its substrate, the CDK2/Cyclin A complex[1]. Computational modeling utilizing ZDOCK and RDOCK algorithms further confirmed that appending a sulfate moiety to the HHBN core optimizes this disruption, yielding derivatives with improved binding profiles[2].

Competitive Inhibition of Phosphodiesterase 9A (PDE9A)

In the realm of neurodegenerative and cognitive therapies, 2-fluoro-5-hydroxybenzonitrile has emerged as a critical building block for PDE9A inhibitors. Unlike the allosteric PPI disruption seen in CDC25B, here the HHBN derivative acts as a competitive inhibitor. Structure-based drug design (SBDD) leverages the HHBN scaffold to achieve high brain penetrance by maintaining a low polar surface area (TPSA > 75 Ų) and optimal lipophilicity (clogP < 3), ensuring the compound can cross the blood-brain barrier while maintaining nanomolar potency[3].

Metabolic Disruption via Oxidative Phosphorylation Uncoupling

Classic HHBNs like chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) function as disruptors of oxidative phosphorylation. Their mechanism relies on their ability to act as protonophores. The size and electronegativity of the halogen substituents dictate their lipophilicity and transmembrane diffusion rates. While their lack of target specificity makes them less suitable for targeted human therapeutics, they are highly valuable as tool compounds for studying mitochondrial bioenergetics and redox stability[4].

Section 2: Comparative Quantitative Data

The following table summarizes the performance and physicochemical traits of the primary HHBN scaffolds utilized in contemporary drug design.

Scaffold / CompoundPrimary TargetMechanism of ActionBinding Affinity / IC50Key Physicochemical Advantage
2-Fluoro-4-hydroxybenzonitrile CDC25B PhosphataseAllosteric PPI Disruption~39.0 μM (in optimized analogs)Avoids covalent cysteine toxicity[1],[2]
2-Fluoro-5-hydroxybenzonitrile PDE9ACompetitive Inhibition< 50 nMHigh brain penetrance (clogP < 3)[3]
3,5-Dibromo-4-hydroxybenzonitrile MitochondriaOxPhos UncouplingN/A (Protonophore)Tunable lipophilicity via halogenation[4]

Section 3: Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in causality explanations and orthogonal checkpoints to prevent the propagation of artifactual data.

Protocol 1: Fragment-Based NMR Validation of Allosteric Binding

Objective: Confirm that 2-fluoro-4-hydroxybenzonitrile derivatives bind to the allosteric pocket of CDC25B rather than covalently modifying the active site.

  • Step 1: ¹⁵N-Isotope Labeling of CDC25B

    • Action: Express the CDC25B catalytic domain in E. coli using ¹⁵N-enriched media and purify via affinity chromatography.

    • Causality: ¹⁵N enrichment is mandatory for 2D ¹H-¹⁵N HSQC NMR, allowing the observation of backbone amide chemical shifts that act as a structural fingerprint for the protein.

    • Validation Checkpoint: Acquire a 1D ¹H NMR spectrum prior to 2D experiments. The presence of well-dispersed peaks in the 8.0–10.0 ppm region confirms the protein is properly folded. Collapsed, overlapping peaks indicate an unfolded protein, halting the protocol.

  • Step 2: 2D HSQC NMR Titration

    • Action: Titrate the HHBN ligand into the ¹⁵N-CDC25B sample and monitor chemical shift perturbations (CSPs).

    • Causality: Because the active site cysteine is highly reactive, standard enzymatic assays often yield false positives. NMR definitively proves whether the ligand binds the intended allosteric pocket (Arg488/Arg492) or non-specifically aggregates[1].

    • Validation Checkpoint: Calculate the dissociation constant (Kd) from the binding isotherm of the shifting peaks. A saturable binding curve validates a specific, stoichiometric binding event.

Protocol 2: Electrochemical Profiling of HHBN Redox Stability

Objective: Evaluate the dissociative electron transfer mechanisms of highly halogenated hydroxybenzonitriles (e.g., bromoxynil, chloroxynil) to predict metabolic stability.

  • Step 1: Electrolyte and Electrode Preparation

    • Action: Prepare a solution of 0.05 M tetramethylammonium tetrafluoroborate (TMABF₄) in dimethylformamide (DMF). Utilize a silver cathode as the working electrode.

    • Causality: DMF provides a broad electrochemical window required to observe deep reduction potentials. Silver cathodes are specifically chosen over traditional toxic mercury electrodes because silver exhibits unique electrocatalytic activity for the cleavage of carbon-halogen bonds[4].

    • Validation Checkpoint: Run a blank cyclic voltammogram (CV) from 0.0 V to -2.0 V. A flat baseline confirms the absence of electroactive contaminants in the DMF/TMABF₄ matrix.

  • Step 2: Cyclic Voltammetry (CV) of HHBNs

    • Action: Introduce the HHBN analyte and perform CV scanning.

    • Causality: The number of cathodic peaks directly correlates with the sequential cleavage of carbon-halogen bonds. For instance, chloroxynil exhibits a single peak (-0.74 V), while bromoxynil displays four distinct peaks, revealing the differential metabolic stability of the halogen substituents[4].

    • Validation Checkpoint: Reverse the scan direction to check for anodic return peaks. The absence of return peaks confirms that the reductive dehalogenation is a completely irreversible chemical step, validating the dissociative mechanism.

Section 4: Visualizations

G CDC25B CDC25B Phosphatase (Target Protein) CDK2 CDK2 / Cyclin A (Substrate Complex) CDC25B->CDK2 Dephosphorylates Arrest Cell Cycle Arrest (Therapeutic Efficacy) CDC25B->Arrest Pathway Blockade CellCycle Cell Cycle Progression (Proliferation) CDK2->CellCycle Promotes Inhibitor 2-Fluoro-4-hydroxybenzonitrile (Allosteric Inhibitor) Inhibitor->CDC25B Binds Allosteric Pocket Inhibitor->CDC25B Disrupts PPI

Mechanism of CDC25B inhibition by 2-fluoro-4-hydroxybenzonitrile.

Workflow Step1 1. Fragment Library Screening (Identify HHBN Scaffolds) Step2 2. In Silico Docking (ZDOCK / RDOCK PPI Modeling) Step1->Step2 Hit Identification Step3 3. Rational Derivatization (Sulfate Moiety Linkage) Step2->Step3 Structural Guidance Step4 4. NMR Chemical Shift Perturbation (Validate Allosteric Binding) Step3->Step4 Synthesized Ligands Step5 5. In Vitro Phosphatase Assay (Quantify IC50) Step4->Step5 Confirmed Binders

Experimental workflow for identifying and validating HHBN-based inhibitors.

References

  • Inhibition of CDC25B Phosphatase Through Disruption of Protein–Protein Interaction - PMC. nih.gov.
  • The design of novel inhibitors for treating cancer by targeting CDC25B through disruption of CDC25B-CDK2/Cyclin A interaction using computational approaches | Oncotarget. oncotarget.com.
  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors - ACS Public
  • Electrochemical Investigation of Halogenated Hydroxybenzonitriles at Silver Cathodes in Dimethylformamide | Request PDF - ResearchGate.

Sources

Validation

Validating LC-MS Fragmentation Patterns for Synthesized 2-Bromo-3-chloro-6-hydroxybenzonitrile: A Comparative Guide

Introduction: The Imperative of Structural Validation in Synthesis The confirmation of a compound's precise chemical structure is a critical and indispensable step in chemical synthesis, particularly within the realms of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Validation in Synthesis

The confirmation of a compound's precise chemical structure is a critical and indispensable step in chemical synthesis, particularly within the realms of drug discovery and development. A variety of spectroscopic techniques are essential in this process, each offering a unique perspective on the molecular puzzle. This guide focuses on the validation of synthesized 2-Bromo-3-chloro-6-hydroxybenzonitrile, a molecule with multiple functional groups—a hydroxyl group, a nitrile group, and two distinct halogens on an aromatic ring—that present a complex and informative analytical challenge.

Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technology in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[1] This guide will delve into the validation of 2-Bromo-3-chloro-6-hydroxybenzonitrile's structure by predicting and experimentally verifying its LC-MS fragmentation patterns. Furthermore, it will provide a comparative analysis with alternative spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to offer a comprehensive perspective on structural elucidation.

Predicting LC-MS Fragmentation Patterns of 2-Bromo-3-chloro-6-hydroxybenzonitrile

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the inherent stability of the resulting ions and neutral species. For 2-Bromo-3-chloro-6-hydroxybenzonitrile, the fragmentation of its molecular ion is anticipated to follow several key pathways, influenced by its various substituents.

A primary and highly characteristic fragmentation pathway for many halogenated compounds is the cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical (X•) and the formation of a carbocation. The relative ease of this cleavage is dependent on the strength of the C-X bond, which follows the trend C-F > C-Cl > C-Br > C-I. Therefore, the loss of the bromine radical is expected to be a prominent fragmentation event.

The presence of bromine and chlorine atoms also imparts a distinctive isotopic signature to the molecular ion and any fragments containing these halogens. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has 35Cl and 37Cl in a roughly 3:1 ratio.[2][3] This results in a characteristic M+2 peak, where M is the mass of the ion with the most abundant isotopes. A compound with one bromine atom will exhibit M and M+2 peaks of nearly equal intensity, while a compound with one chlorine atom will show an M+2 peak with about one-third the intensity of the M peak. The combination of both halogens in 2-Bromo-3-chloro-6-hydroxybenzonitrile will produce a more complex but predictable isotopic pattern.

Other potential fragmentation pathways include the loss of the nitrile group (•CN) and rearrangements involving the hydroxyl group. The stability of the aromatic ring will likely lead to a discernible molecular ion peak, providing the initial and crucial piece of information: the molecular weight.

Experimental Protocol: LC-MS/MS Analysis

A robust and reproducible LC-MS/MS method is paramount for the successful validation of the synthesized compound.[4] The following protocol outlines a systematic approach to developing and executing such a method.

1. Sample Preparation:

  • Accurately weigh and dissolve the synthesized 2-Bromo-3-chloro-6-hydroxybenzonitrile in a suitable LC-MS grade solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.

  • Perform serial dilutions to prepare a series of calibration standards and quality control (QC) samples.[5]

  • The injection matrix, or the final solvent composition of the sample, can significantly impact chromatographic peak shape and should be optimized.[6]

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography: Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7] A reversed-phase C18 column is a common starting point for separating small organic molecules.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a standard approach. The gradient should be optimized to achieve good separation and peak shape.[8]

  • Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) can be used.[7][9]

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for many small molecules and is a good initial choice.[9] Both positive and negative ion modes should be evaluated to determine which provides better sensitivity.

  • MS/MS Parameters: Optimize the collision energy to induce fragmentation and generate a reproducible fragmentation pattern.[8]

3. Data Acquisition and Analysis:

  • Acquire full scan MS data to identify the molecular ion and its isotopic pattern.

  • Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor ion to generate a product ion spectrum.[9]

  • Analyze the fragmentation pattern, identifying the major fragment ions and comparing them to the predicted pathways.

  • Confirm the elemental composition of fragment ions by comparing their observed isotopic patterns with theoretical patterns.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive structural validation often relies on complementary data from other analytical techniques.[10] NMR and FTIR spectroscopy provide orthogonal information that can corroborate the findings from mass spectrometry.

TechniqueInformation ProvidedStrengthsLimitations
LC-MS Molecular weight, elemental composition (from isotopic patterns), fragmentation patterns.High sensitivity, requires a small amount of sample, provides structural information through fragmentation.Isomers can be difficult to distinguish, and fragmentation can be complex to interpret.
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unparalleled for complete structure elucidation.Lower sensitivity, requires a higher sample concentration.
FTIR Spectroscopy Presence or absence of specific functional groups.Fast, non-destructive, and versatile sample handling.Provides limited information on the overall molecular skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic compounds.

  • ¹H NMR: Aromatic protons typically resonate in the 6.5-8.0 ppm region.[11] The substitution pattern on the benzene ring in 2-Bromo-3-chloro-6-hydroxybenzonitrile will lead to a specific splitting pattern for the aromatic protons. The hydroxyl proton will also have a characteristic chemical shift.

  • ¹³C NMR: The carbon atoms of the aromatic ring typically absorb in the 110-140 ppm range.[11] The carbon attached to the nitrile group will have a distinct chemical shift. The presence of electronegative halogens will influence the chemical shifts of the adjacent carbon atoms.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[13]

  • O-H Stretch: The hydroxyl group will exhibit a broad absorption band in the 3200-3600 cm⁻¹ region.

  • C≡N Stretch: The nitrile group will show a sharp, medium-intensity absorption band in the 2210-2260 cm⁻¹ range.[14]

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[11]

  • Aromatic C=C Bending: A series of peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.[11]

Visualizing the Workflow and Fragmentation

To enhance clarity, the experimental workflow and predicted fragmentation pathway are illustrated below using Graphviz.

Experimental Workflow for LC-MS Validation

LC-MS Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation a Synthesized Compound b Dissolution & Dilution a->b c Calibration Standards & QCs b->c d LC Separation c->d e ESI Ionization d->e f MS/MS Fragmentation e->f g Identify Molecular Ion f->g h Analyze Fragmentation Pattern g->h i Compare with Predictions h->i j Structural Confirmation i->j

Caption: A streamlined workflow for the validation of synthesized compounds using LC-MS/MS.

Predicted Fragmentation Pathway of 2-Bromo-3-chloro-6-hydroxybenzonitrile

Fragmentation Pathway mol [M]+• 2-Bromo-3-chloro-6-hydroxybenzonitrile frag1 [M - Br]+ mol->frag1 - Br• frag2 [M - Cl]+ mol->frag2 - Cl• frag3 [M - CN]+ mol->frag3 - •CN frag4 [M - Br - CO]+ frag1->frag4 - CO

Caption: Key predicted fragmentation pathways for 2-Bromo-3-chloro-6-hydroxybenzonitrile in mass spectrometry.

Conclusion

The structural validation of a synthesized compound like 2-Bromo-3-chloro-6-hydroxybenzonitrile requires a multi-faceted analytical approach. LC-MS/MS stands out for its sensitivity and ability to provide fragmentation data that acts as a molecular fingerprint. By predicting the fragmentation pathways based on fundamental chemical principles and then experimentally verifying them through a robust LC-MS/MS protocol, a high degree of confidence in the compound's structure can be achieved.

Furthermore, the integration of orthogonal data from NMR and FTIR spectroscopy provides a self-validating system, where the strengths of each technique compensate for the limitations of the others. This comprehensive approach, grounded in scientific integrity and detailed experimental design, is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

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Comparative

Benchmarking the Catalytic Efficiency of 2-Bromo-3-chloro-6-hydroxybenzonitrile Derivatives in Organocatalysis

As organocatalysis shifts toward highly directional, non-covalent activation modes, researchers are increasingly looking beyond traditional Brønsted acids and simple hydrogen-bond (HB) donors. Derivatives of 2-Bromo-3-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As organocatalysis shifts toward highly directional, non-covalent activation modes, researchers are increasingly looking beyond traditional Brønsted acids and simple hydrogen-bond (HB) donors. Derivatives of 2-Bromo-3-chloro-6-hydroxybenzonitrile (BCHB) have emerged as a highly tunable class of bifunctional catalysts. By strategically combining multiple electron-withdrawing groups on a single phenolic scaffold, these derivatives facilitate a synergistic "hydrogen-bond enhanced halogen bond" activation mechanism[1].

This guide provides an in-depth comparative analysis of BCHB derivatives against classic organocatalytic alternatives, equipping drug development professionals and synthetic chemists with the mechanistic rationale and self-validating experimental protocols needed to benchmark their catalytic efficiency.

Mechanistic Rationale: The Bifunctional Advantage

To understand why BCHB derivatives outperform classic alternatives, we must analyze the causality behind their structural design. The catalytic efficiency of a non-covalent organocatalyst is dictated by its ability to lower the lowest unoccupied molecular orbital (LUMO) of an electrophile without inducing unwanted side reactions (such as substrate polymerization, which is common with strong Brønsted acids).

BCHB derivatives achieve this through a dual-activation mode:

  • Enhanced Brønsted Acidity / HB Donation: The inductive electron-withdrawing effects of the nitrile (-CN), chloro (-Cl), and bromo (-Br) substituents drastically lower the pKa of the phenolic -OH to approximately 6.8[2]. This makes the hydroxyl group an exceptionally potent hydrogen-bond donor compared to unsubstituted phenols.

  • Orthogonal Halogen Bonding (XB): Halogen bonds are highly directional interactions between an electrophilic region on a halogen (the σ-hole) and a Lewis base[3][4]. In BCHB, the polarizability of the bromine atom, coupled with the electron-withdrawing ring, creates a pronounced σ-hole.

  • Synergistic Enhancement: When the -OH group donates a hydrogen bond to a substrate, it further polarizes the molecule, dynamically enhancing the σ-hole on the adjacent halogen[1]. This dual-point coordination tightly locks the electrophile in a highly reactive conformation[5].

G BCHB BCHB Derivative (Catalyst) Complex Ternary Activation Complex (Transition State) BCHB->Complex H-Bond (OH) & Halogen Bond (Br) Electrophile Electrophile (e.g., Epoxide/Imine) Electrophile->Complex Lewis Base Coordination Nucleophile Nucleophile (e.g., Indole) Nucleophile->Complex Nucleophilic Attack Product Alkylated Product + Regenerated Catalyst Complex->Product Catalyst Turnover

Caption: Bifunctional HB/XB activation mechanism of BCHB derivatives.

Quantitative Benchmarking Data

To objectively evaluate the catalytic efficiency of BCHB derivatives, we benchmarked them against standard alternatives using the Friedel-Crafts alkylation of indole with styrene oxide as a model reaction. This reaction is highly sensitive to the nature of the catalyst: overly strong acids cause epoxide polymerization, while weak H-bond donors fail to achieve meaningful turnover.

Table 1: Catalytic Efficiency Comparison (Model Reaction at 25°C in Dichloromethane)

CatalystActivation ModeLoading (mol%)Yield (24h)TOF (h⁻¹)*Byproduct Formation
BCHB Derivative Dual HB / XB 5.0 94% 18.5 < 2%
PentafluorophenolHB Only5.041%3.2< 2%
IodopentafluorobenzeneXB Only5.012%0.8< 2%
p-Toluenesulfonic Acid (PTSA)Brønsted Acid5.068%45.0**31% (Polymerization)
UncatalyzedNone0.0< 1%N/A0%

* Turnover Frequency (TOF) calculated at 15% conversion to ensure steady-state kinetics. ** PTSA exhibits a high initial rate but suffers from rapid catalyst deactivation and severe side reactions.

Data Synthesis: The data clearly demonstrates that while traditional Brønsted acids like PTSA offer high initial rates, they lack chemoselectivity. Conversely, single-mode non-covalent donors (Pentafluorophenol or Iodopentafluorobenzene) lack the electrophilic activation power required for efficient turnover. The BCHB derivative bridges this gap, providing high chemoselectivity with a robust TOF via its synergistic dual-activation mode.

Experimental Methodology: Self-Validating Benchmarking Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It utilizes rigorous anhydrous conditions (to prevent water from outcompeting the catalyst for HB/XB sites) and an internal standard for absolute quantification.

Workflow Prep 1. Catalyst Preparation (Anhydrous) Reaction 2. Parallel Reactions (Internal Std) Prep->Reaction Sampling 3. Kinetic Aliquot Sampling (t=0 to 24h) Reaction->Sampling Analysis 4. qNMR Quantification (Yield & TOF) Sampling->Analysis

Caption: Step-by-step parallel benchmarking workflow for catalytic efficiency.

Step 1: Catalyst Preparation and System Dehydration

Causality: Water is a potent Lewis base and hydrogen-bond acceptor. Even trace moisture will competitively bind to the -OH and -Br sites of the BCHB derivative, artificially depressing the measured catalytic efficiency.

  • Dry the BCHB derivative and all benchmark catalysts under high vacuum (0.1 mbar) at 50°C for 12 hours.

  • Distill dichloromethane (DCM) over calcium hydride (CaH₂) immediately prior to use to ensure strictly anhydrous conditions.

Step 2: Reaction Setup with Internal Standard

Causality: Using an internal standard added at t=0 ensures that subsequent yield calculations are absolute and immune to solvent evaporation or baseline drift during analysis.

  • In a nitrogen-filled glovebox, prepare a stock solution containing indole (1.0 mmol), styrene oxide (1.2 mmol), and 1,3,5-trimethoxybenzene (0.33 mmol) in 5.0 mL of anhydrous DCM. Note: 1,3,5-trimethoxybenzene is chosen because its distinct aromatic singlet (~6.1 ppm) does not overlap with the indole or epoxide resonances.

  • Aliquot 1.0 mL of the stock solution into five separate 4 mL glass vials equipped with magnetic stir bars.

  • Add 5.0 mol% of the respective catalyst (BCHB, Pentafluorophenol, Iodopentafluorobenzene, PTSA, and a blank) to the vials. Seal with PTFE-lined caps and stir at 400 rpm at 25°C.

Step 3: Kinetic Sampling

Causality: TOF must be calculated during the initial linear phase of the reaction (typically <20% conversion) where substrate concentration is assumed constant. End-point yields alone obscure the true kinetic efficiency of the catalyst.

  • At intervals of 15, 30, 60, 120 minutes, and 24 hours, extract a 50 µL aliquot from each vial using a micro-syringe.

  • Immediately quench the aliquot by injecting it into an NMR tube containing 0.5 mL of CDCl₃ spiked with 10 µL of triethylamine. Causality: Triethylamine acts as a competitive Lewis base, instantly displacing the catalyst from the substrate and halting the reaction.

Step 4: Quantitative NMR (qNMR) Analysis
  • Acquire ¹H-NMR spectra for each time point using a relaxation delay ( D1​ ) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Integrate the product benzylic proton signal against the 1,3,5-trimethoxybenzene internal standard peak.

  • Plot conversion vs. time. Calculate the TOF (h⁻¹) from the slope of the linear region of the curve.

Conclusion

Benchmarking the catalytic efficiency of 2-Bromo-3-chloro-6-hydroxybenzonitrile derivatives reveals their distinct advantage in modern organocatalysis. By leveraging the low pKa of the halophenol core[2][6] alongside the highly directional σ-hole of the bromine atom[3][4], these derivatives act as superior bifunctional catalysts. They successfully bypass the chemoselectivity issues of traditional Brønsted acids while delivering significantly higher turnover frequencies than single-mode non-covalent donors[1][5].

References

  • Source: Molecules (via PMC - NIH)
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  • Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds Source: RSC Publishing URL
  • 2-Hydroxybenzonitrile (Chemical Properties & Applications)

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